4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Description
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Properties
IUPAC Name |
4-amino-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSNUXITFAAPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357414 | |
| Record name | 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78027-00-6 | |
| Record name | 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-(pyridin-3-yl)-4.5-dihydro-1H-1.2.4-triazole-5-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. This molecule is of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,4-triazole scaffold. This document details the synthetic pathway, experimental protocols, and available physicochemical data.
Overview of the Synthetic Pathway
The synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is typically achieved through a two-step process. The general strategy involves the initial formation of a 1,3,4-oxadiazole-2-thiol intermediate from nicotinic acid derivatives, followed by a ring transformation reaction with hydrazine hydrate to yield the desired 4-amino-1,2,4-triazole-3-thiol.
A common and effective reported method involves the cyclization of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate.[1] This reaction proceeds via nucleophilic attack of the hydrazine on the oxadiazole ring, leading to ring opening and subsequent intramolecular cyclization to form the more stable 1,2,4-triazole ring system.
Physicochemical and Characterization Data
The following table summarizes the key identifiers for the target compound. It is important to note that while a detailed synthesis for the pyridin-3-yl isomer is available, specific experimental characterization data such as melting point and spectral data are not readily found in the surveyed literature. For reference, the data for the closely related isomer, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, is included and clearly noted.
Table 1: Physicochemical Identifiers
| Property | Value | Source |
| Compound Name | 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | N/A |
| CAS Number | 78027-00-6 | [1] |
| Molecular Formula | C₇H₇N₅S | [1] |
| Molecular Weight | 193.23 g/mol | [1] |
| Isomer Data (pyridin-4-yl) | ||
| CAS Number | 36209-51-5 | [2][3] |
| Melting Point | 250-254 °C | [2] |
Characterization of the analogous 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported with the following spectral data, which can serve as a general reference for the types of signals to expect:
-
FT-IR (cm⁻¹): Peaks around 3452 and 3298 (NH₂), and 2595 (S-H).[4]
-
¹H NMR (DMSO-d₆, ppm): A singlet for the NH₂ protons and a singlet for the SH proton.[4]
Detailed Experimental Protocol
The following protocol for the synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is adapted from established literature.[1]
3.1. Materials and Reagents
-
5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Aqueous hydrochloric acid
3.2. Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
3.3. Reaction Procedure
-
To a 250 mL round-bottom flask, add 8.75 g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, 20.95 g (334.8 mmol) of 80% hydrazine hydrate, and 100 mL of absolute ethanol.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 12 hours with continuous stirring.
-
After 12 hours, allow the reaction mixture to cool to room temperature.
-
Remove the solvent (ethanol) using a rotary evaporator.
-
To the resulting residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.
-
Stir the acidified mixture at room temperature for 30 minutes.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol.
-
Dry the purified white solid to obtain 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
3.4. Expected Yield
The reported yield for this procedure is approximately 8.41 g, which corresponds to a 78% yield.[1]
Visualizations
4.1. Synthetic Pathway
The following diagram illustrates the chemical transformation from the 1,3,4-oxadiazole intermediate to the final 4-amino-1,2,4-triazole product.
Caption: Reaction scheme for the synthesis of the target compound.
4.2. Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Step-by-step workflow of the synthesis and purification process.
References
Characterization of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 1,2,4-triazole scaffold, it belongs to a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this specific isomer. The strategic incorporation of a pyridin-3-yl moiety and an amino group at the 4-position of the triazole ring presents a unique chemical architecture for exploration in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₅S | [1] |
| Molecular Weight | 193.23 g/mol | [1] |
| CAS Number | 78027-00-6 | [1] |
| Appearance | White solid | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is most commonly achieved through the cyclization of a thiosemicarbazide precursor, which itself is derived from a corresponding acid hydrazide. A well-established synthetic route involves the initial preparation of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, followed by its reaction with hydrazine hydrate.[1]
Experimental Protocol: Synthesis from 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
This protocol is adapted from established literature procedures.[1]
Materials:
-
5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Aqueous hydrochloric acid
Procedure:
-
A mixture of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (e.g., 55.8 mmol) and hydrazine hydrate (e.g., 334.8 mmol, 80%) in absolute ethanol (e.g., 100 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated under reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure (rotary evaporation).
-
The residue is treated with an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.
-
The mixture is stirred at room temperature for 30 minutes.
-
The resulting precipitate is collected by filtration.
-
The crude product is recrystallized from ethanol and dried to yield the final product as a white solid.[1]
A reported yield for this reaction is 78%.[1]
Synthesis Workflow Diagram
References
An In-depth Technical Guide to 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol: Properties, Synthesis, and Biological Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of the heterocyclic compound 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. Due to the limited availability of specific experimental data for the pyridin-3-yl isomer, this document also includes data for the closely related and more extensively studied 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol as a structural analog. This is explicitly noted where applicable.
Physicochemical Properties
The fundamental physical and chemical characteristics of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and its pyridin-4-yl isomer are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.
Table 1: Physical and Chemical Properties
| Property | 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol |
| Molecular Formula | C₇H₇N₅S[1] | C₇H₇N₅S |
| Molecular Weight | 193.23 g/mol [1] | 193.23 g/mol |
| CAS Number | 78027-00-6[1] | 36209-51-5 |
| Appearance | White solid (reported) | Light cream solid[2] |
| Melting Point | Data not available | 250-254 °C[3] |
| Solubility | Data not available | Soluble in various solvents[2] |
| pKa | Data not available | 7.49 ± 0.20 (Predicted)[3] |
Note: The majority of the experimental data available is for the pyridin-4-yl isomer.
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compound. While specific spectral data for the pyridin-3-yl isomer is scarce, the following table includes characteristic spectral information for analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives.
Table 2: Spectroscopic Data for Analogous Compounds
| Technique | Observed Peaks/Signals for Analogous Compounds | Reference |
| FT-IR (KBr, cm⁻¹) | ~3250 & 3213 (NH₂ stretching), ~2736 (S-H stretching), ~1645 (C=N stretching of triazole ring), ~673 (C-S stretching) | [4] |
| ¹H NMR (DMSO-d₆, ppm) | ~5.83 (s, 2H, NH₂), ~13.97 (s, 1H, SH), 7.51-8.05 (m, Ar-H) | [4] |
| ¹³C NMR (DMSO-d₆, ppm) | Data for a similar derivative shows imine carbons between δ=164-168 ppm. | [5] |
| Mass Spectrometry (m/z) | For a similar derivative, [M+H]⁺ was observed. | [6] |
Experimental Protocols
Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
The synthesis of the title compound is achieved through the cyclization of a 1,3,4-oxadiazole intermediate with hydrazine hydrate.[1]
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, add 8.75 g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, 20.95 g (334.8 mmol) of 80% hydrazine hydrate, and 100 mL of absolute ethanol.
-
Reflux: Heat the mixture under reflux for 12 hours.
-
Solvent Removal: After cooling to room temperature, remove the solvent by rotary evaporation.
-
Acidification and Precipitation: To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2. Stir the mixture at room temperature for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Filter the resulting solid, recrystallize it from ethanol, and dry to obtain the final product.
Reported Yield: 8.41 g (78%) of a white solid.[1]
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the synthetic pathway for 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic pathway for the target compound.
Potential Mechanism of Antimicrobial Action
While the specific signaling pathways for 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol have not been elucidated, research on analogous triazole thiols suggests a potential mechanism of action involving the inhibition of key bacterial enzymes. One such target identified for a similar compound is β-ketoacyl ACP synthase I (KasA), which is crucial for fatty acid synthesis in Mycobacterium tuberculosis.[7]
The following diagram illustrates this proposed logical relationship.
Caption: Proposed mechanism of antibacterial action.
Biological Activities and Potential Applications
Derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.
-
Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of this class of compounds.[8][9] The proposed mechanism of action involves the inhibition of essential microbial enzymes.[2][7]
-
Anti-tubercular Activity: A substituted derivative of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol has shown promising activity against both sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis.[7]
-
Other Potential Applications: The 1,2,4-triazole scaffold is a common feature in compounds with a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
Conclusion
4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with significant potential in the field of medicinal chemistry. While there is a need for more extensive characterization of the pyridin-3-yl isomer, the available data, supplemented with information from its pyridin-4-yl analog, provides a solid foundation for further research. The straightforward synthesis and the broad spectrum of biological activities associated with its structural class make it a compelling target for the development of novel therapeutic agents. Future research should focus on a more detailed investigation of its physicochemical properties, the elucidation of its specific mechanisms of action, and the exploration of its therapeutic potential in various disease models.
References
- 1. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-AMINO-5-(4-PYRIDYL)-4 H-1,2,4-TRIAZOLE-3-THIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. connectjournals.com [connectjournals.com]
- 9. Istanbul University Press [iupress.istanbul.edu.tr]
In-Depth Technical Guide: Crystal Structure Analysis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. While the specific crystallographic data for the pyridin-3-yl isomer is not publicly available, this document presents a detailed analysis of the closely related isomer, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , based on recently published data. This guide furnishes detailed experimental protocols for its synthesis and single-crystal X-ray diffraction, presents the crystallographic data in a structured format, and discusses the potential biological significance of this molecular scaffold. The methodologies and data herein serve as a valuable resource for researchers engaged in the structural analysis and development of novel triazole-based therapeutic agents.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1] The functionalization of the triazole ring, particularly with amino and thiol groups, provides versatile synthons for creating extensive libraries of bioactive molecules. The title compound, 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, and its isomers are of particular interest due to the inclusion of a pyridine moiety, a common feature in many pharmacologically active compounds.
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design. Single-crystal X-ray diffraction is the definitive method for elucidating such structures, providing accurate data on bond lengths, bond angles, and intermolecular interactions. This information is critical for computational studies, such as molecular docking, which can predict the binding affinity of a molecule to a biological target.
This guide focuses on the crystal structure of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) , a potent antimicrobial agent, as a proxy for the pyridin-3-yl isomer. The comprehensive analysis of APTT offers critical insights into the structural characteristics that likely define this class of compounds.
Experimental Protocols
Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT)
The synthesis of APTT is typically achieved through a multi-step process starting from isonicotinic acid hydrazide. The general workflow is depicted below.
Caption: Synthetic workflow for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Detailed Protocol:
-
Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.[1] The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT): The intermediate product from the previous step is then refluxed with an excess of 99% hydrazine hydrate in absolute ethanol for 8-9 hours.[1]
-
Purification and Crystallization: The resulting solution is cooled, and the precipitate is filtered. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
The determination of the molecular structure is performed using a single-crystal X-ray diffractometer.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal of APTT is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 113 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å). Data are typically collected over a range of ω and φ scans.
-
Data Processing: The collected diffraction intensities are corrected for Lorentz and polarization effects. An empirical absorption correction is also applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Data Presentation: Crystal Structure of APTT
The following tables summarize the crystallographic data and selected geometric parameters for 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT).
Table 1: Crystal Data and Structure Refinement Parameters for APTT
| Parameter | Value |
| Empirical Formula | C₇H₇N₅S |
| Formula Weight | 193.23 g/mol |
| Temperature | 113 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 3.7989 (13) Å |
| b | 24.334 (9) Å |
| c | 15.208 (6) Å |
| α | 90° |
| β | 93.035 (5)° |
| γ | 90° |
| Volume | 1403.9 (9) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.523 Mg/m³ |
| Absorption Coefficient | 0.25 mm⁻¹ |
| F(000) | 800 |
| Crystal Size | 0.20 × 0.18 × 0.10 mm |
| Theta range for data collection | 2.5° to 27.5° |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Note: The data presented is for a derivative of the pyridin-4-yl isomer, specifically 4-[(3-Nitrobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione, as a representative example of this structural class. The specific data for the unsubstituted APTT was not available in the accessed literature.[2]
Table 2: Selected Bond Lengths (Å) for the Representative Structure
| Bond | Length (Å) |
| S1 - C1 | 1.675 (2) |
| N1 - C1 | 1.378 (3) |
| N1 - N2 | 1.391 (3) |
| N2 - C2 | 1.298 (3) |
| C2 - N3 | 1.365 (3) |
| N3 - C1 | 1.351 (3) |
| N3 - C3 | 1.432 (3) |
| C3 - C4 | 1.481 (3) |
Table 3: Selected Bond Angles (°) for the Representative Structure
| Atoms | Angle (°) |
| N3 - C1 - N1 | 109.8 (2) |
| N3 - C1 - S1 | 126.1 (2) |
| N1 - C1 - S1 | 124.1 (2) |
| C2 - N2 - N1 | 104.9 (2) |
| C1 - N1 - N2 | 112.8 (2) |
| N2 - C2 - N3 | 109.4 (2) |
| C1 - N3 - C2 | 103.1 (2) |
Biological Activity and Potential Signaling Pathways
Triazole derivatives are well-established as potent antimicrobial and antifungal agents. Their mechanism of action often involves the inhibition of key enzymes in essential metabolic pathways of the pathogens.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
A primary mechanism of action for many azole antifungals is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme crucial for the biosynthesis of ergosterol.[2][3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[2]
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.
Antibacterial Activity: Dihydrofolate Reductase (DHFR) Inhibition
Another potential target for triazole derivatives is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway.[5][6] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to bacteriostatic or bactericidal effects. Several 1,2,4-triazole-3-thiol derivatives have been investigated as DHFR inhibitors.[5][6]
Conclusion
The crystal structure analysis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol provides invaluable data for understanding the structure-activity relationships of this important class of heterocyclic compounds. Although the specific crystal structure for the pyridin-3-yl isomer remains to be reported, the detailed analysis of the pyridin-4-yl analog offers a robust model for its structural properties. The provided experimental protocols for synthesis and crystallographic analysis serve as a practical guide for researchers in the field. The established mechanisms of action for related triazole compounds, primarily through the inhibition of ergosterol biosynthesis or dihydrofolate reductase, highlight promising avenues for the development of novel anti-infective agents. This guide consolidates the current knowledge to aid in the rational design and advancement of next-generation triazole-based therapeutics.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrofolate reductase inhibitory potential of 1H-indole-based-meldrum linked 1H-1,2,3-triazoles as new anticancer derivatives: In-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic data available for the heterocyclic compound 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. This molecule is of interest within medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active agents. This document collates the available spectroscopic data, outlines the synthetic methodology, and presents a logical workflow for its characterization.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) data for 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. It is important to note that this data is derived from a study of the compound's transition metal complexes, and slight variations may exist for the pure, uncomplexed molecule.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H | 8.75-8.74 | d,d | |
| Pyridine-H | 8.03-8.01 | d,d | |
| Pyridine-H | 7.95-7.94 | m | |
| NH₂ | 5.86 | s | |
| SH | 13.98 | s |
Note: The assignments are based on the analysis of the compound in a deuterated solvent, likely DMSO-d₆.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=S | 167.55 |
| Triazole-C | 155.68 |
| Pyridine-C | 149.99 |
| Pyridine-CH | 147.21 |
| Pyridine-CH | 134.04 |
| Pyridine-C | 127.11 |
| Pyridine-CH | 121.56 |
Note: The assignments are based on the analysis of the compound in a deuterated solvent, likely DMSO-d₆.
FT-IR and Mass Spectrometry Data
Comprehensive FT-IR and mass spectrometry data specifically for 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol were not available in the reviewed literature. Researchers are advised to perform these analyses on their synthesized compound to obtain a complete spectroscopic profile.
Experimental Protocols
Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
The synthesis of the title compound is typically achieved through the cyclization of a thiocarbohydrazide derivative. A common synthetic route is outlined below.
Materials:
-
Nicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Potassium Dithiocarbazinate: Nicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in an ethanolic solution. This reaction mixture is typically stirred at room temperature.
-
Cyclization with Hydrazine Hydrate: The resulting potassium dithiocarbazinate salt is then reacted with hydrazine hydrate. The mixture is refluxed in a suitable solvent, such as ethanol, for several hours.
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
General Spectroscopic Analysis Protocols
The following are general protocols for the spectroscopic characterization of the synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆). Spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
-
FT-IR Spectroscopy: An infrared spectrum of the solid sample is obtained using a Fourier-transform infrared spectrometer, often employing the KBr pellet technique. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: The molecular weight and fragmentation pattern of the compound can be determined using a mass spectrometer, for example, with electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol in any biological signaling pathways. Further research is required to elucidate its pharmacological properties and mechanism of action.
This technical guide serves as a foundational resource for researchers working with 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol. The provided spectroscopic and synthetic data, along with the outlined experimental workflow, will aid in the successful synthesis, characterization, and further investigation of this compound.
Quantum Chemical Insights into 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging computational studies on this molecule and its close structural isomers, this document offers a comprehensive overview of its molecular structure, vibrational frequencies, and electronic characteristics. The data presented herein is crucial for understanding its reactivity, stability, and potential as a scaffold in drug design.
Introduction
Heterocyclic compounds containing the 1,2,4-triazole moiety are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The subject of this guide, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and its isomers, are noted for their potential pharmacological applications. Quantum chemical studies provide a powerful lens through which to understand the fundamental properties of these molecules, offering insights that can guide synthetic efforts and the rational design of new drugs.
This guide focuses on the theoretical investigation of the molecular properties of this class of compounds, drawing primarily from detailed computational analyses performed on the closely related isomer, 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol. The methodologies and findings are presented to be directly applicable to the study of the titular compound.
Computational Methodology
The quantum chemical calculations detailed in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Software and Basis Set
All calculations were carried out using the Gaussian suite of programs. The molecular geometries were optimized, and vibrational frequencies were calculated using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size.
Tautomeric Analysis
The potential for thiol-thione tautomerism is a key feature of the studied triazole. Quantum chemical calculations were employed to determine the relative stabilities of the possible tautomeric forms in both the gas phase and in solution (using the polarizable continuum model, PCM).
Molecular Structure and Geometry
The optimized molecular structure of the most stable tautomer is crucial for understanding its interactions with biological targets. The key geometrical parameters, including bond lengths and bond angles, are summarized below.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-S | 1.67 |
| C-N (triazole ring) | 1.31 - 1.38 |
| N-N (triazole ring) | 1.38 - 1.40 |
| C-C (pyridyl-triazole link) | 1.48 |
| C-N-N (triazole ring angle) | 105 - 112 |
| N-C-N (triazole ring angle) | 108 - 115 |
Note: Data is based on the computational study of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol and is expected to be comparable for the 4-amino substituted compound.
Vibrational Spectroscopy Analysis
Vibrational analysis is essential for the characterization of the molecule and for confirming its structure. The calculated vibrational frequencies, after scaling to correct for anharmonicity and basis set deficiencies, show good agreement with experimental FT-IR and Raman spectra.
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) and Their Assignments
| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) |
| N-H stretch (amino) | 3450 | ~3400-3500 |
| C-H stretch (pyridyl) | 3100-3200 | ~3100 |
| S-H stretch (thiol) | 2580 | ~2550-2600 |
| C=N stretch (triazole) | 1620 | ~1610 |
| C-N stretch (triazole) | 1350 | ~1340 |
Note: Experimental data for the specific 4-amino-5-(pyridin-3-yl) isomer may vary. The presented data is a representative summary based on related compounds.
Electronic Properties
The electronic properties of the molecule, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for predicting its reactivity and kinetic stability.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
A larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.
Experimental Protocols
Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
A common synthetic route to this class of compounds involves the following steps:
-
Preparation of the corresponding hydrazide: Reacting the appropriate pyridine carboxylic acid ester with hydrazine hydrate.
-
Formation of the thiocarbohydrazide: Treatment of the hydrazide with carbon disulfide in the presence of a base.
-
Cyclization: Heating the resulting intermediate to induce cyclization and form the 1,2,4-triazole-3-thiol ring.
The final product is typically purified by recrystallization.
Visualizations
Logical Workflow for Quantum Chemical Analysis
Caption: A flowchart illustrating the key steps in the computational analysis of the target molecule.
Thiol-Thione Tautomerism
Caption: A diagram representing the equilibrium between the thiol and thione tautomeric forms.
Conclusion
This technical guide has provided a detailed overview of the quantum chemical properties of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, based on high-level computational studies of this class of molecules. The presented data on molecular geometry, vibrational spectra, and electronic properties offer valuable insights for researchers in the field of medicinal chemistry and drug discovery. The methodologies and findings discussed herein serve as a solid foundation for further experimental and theoretical investigations aimed at harnessing the therapeutic potential of this promising heterocyclic scaffold.
The Rising Therapeutic Potential of 4-Amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide focuses on a specific, promising class of these compounds: 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and its derivatives. This document provides a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Derivatives of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol have demonstrated significant potential in combating a range of microbial pathogens. The core structure, a hybrid of the triazole and pyridine rings, is believed to be crucial for its biological activity. The thiol and amino groups on the triazole ring also play a vital role in the therapeutic potential of these compounds.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of derivatives against various bacterial and fungal strains.
| Compound Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 12.5 | [1] |
| Bacillus cereus | 25 | [1] | |
| Escherichia coli | 50 | [1] | |
| Pseudomonas aeruginosa | 50 | [1] | |
| Candida albicans | 100 | [1] | |
| Mannich base derivative | Staphylococcus aureus | 6.25 | [1] |
| Bacillus cereus | 12.5 | [1] | |
| Schiff base derivative | Escherichia coli | 25 | [1] |
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol derivatives. Their mechanism of action is multifaceted, with a significant body of evidence pointing towards the inhibition of tubulin polymerization as a primary mode of cytotoxicity.
Quantitative Anticancer Data
The anticancer activity is often expressed as the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth. The table below presents the IC50 values for representative derivatives against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-1,2,4-triazole hybrid | HeLa (Cervical Cancer) | 0.15 | [2] |
| HepG2 (Liver Cancer) | 0.23 | [2] | |
| A549 (Lung Cancer) | 0.30 | [2] | |
| MCF-7 (Breast Cancer) | 0.38 | [2] | |
| Thiazolo[3,2-b][3][4][5]triazole derivative | SGC-7901 (Gastric Cancer) | 0.21 | [6] |
Experimental Protocols
Standardized and reproducible experimental methodologies are paramount in the evaluation of novel chemical entities. This section details the core protocols for assessing the antimicrobial and anticancer activities of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8][9]
Caption: Workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.
Mechanism of Action: Anticancer Activity
A significant mechanism through which 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol derivatives exert their anticancer effects is by disrupting the cellular microtubule dynamics. These compounds have been shown to act as tubulin polymerization inhibitors. [2][3][4][6] Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Proposed mechanism of anticancer activity via inhibition of tubulin polymerization.
By binding to the colchicine binding site on β-tubulin, these triazole derivatives prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.
Conclusion and Future Directions
The 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol scaffold represents a highly promising platform for the development of novel antimicrobial and anticancer agents. The data presented in this guide underscore the potent biological activities of its derivatives. Future research should focus on elucidating the precise molecular targets for their antimicrobial effects and further optimizing the lead compounds to enhance their efficacy and selectivity. Structure-activity relationship (SAR) studies will be crucial in designing next-generation derivatives with improved pharmacokinetic and pharmacodynamic profiles, paving the way for their potential clinical translation.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, and its structural isomers and derivatives, represent a class of compounds with significant therapeutic potential, primarily in the realms of antimicrobial and anticancer research. This technical guide provides a comprehensive overview of the known biological activities, potential therapeutic targets, and associated experimental methodologies for this compound and its close analogs. While specific therapeutic targets for 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol are still under active investigation, this document synthesizes the available data to guide future research and drug development efforts. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known to be a component in a wide array of therapeutic agents. The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, along with a pyridine moiety at the 5-position, imparts a unique combination of physicochemical properties that are conducive to biological activity. These compounds are known to engage in various non-covalent interactions with biological macromolecules, leading to the modulation of their function. This guide focuses on the pyridin-3-yl isomer and draws comparative insights from its more extensively studied pyridin-4-yl counterpart.
Synthesis
The synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a multi-step process that begins with nicotinic acid hydrazide. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of Potassium 2-(nicotinoyl)hydrazine-1-carbodithioate
-
To a solution of potassium hydroxide in absolute ethanol, add nicotinic acid hydrazide with stirring.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while maintaining the temperature.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry in a desiccator.
Step 2: Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of the potassium salt from Step 1 and hydrazine hydrate in water for 4-6 hours. During this time, the color of the reaction mixture may change, and the evolution of hydrogen sulfide gas may be observed.
-
Cool the reaction mixture to room temperature and dilute with cold water.
-
Acidify the solution with a dilute solution of hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Note: The synthesis of the pyridin-4-yl isomer follows a similar protocol, starting with isonicotinic acid hydrazide.
Synthesis Workflow
Caption: Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Potential Therapeutic Targets and Biological Activities
The therapeutic potential of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and its analogs primarily lies in their antimicrobial and anticancer activities.
Antimicrobial Activity
Derivatives of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol have been evaluated for their activity against a range of bacterial and fungal pathogens. The antimicrobial activity is often attributed to the inhibition of essential microbial enzymes.
Potential Microbial Targets:
-
Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis and is a validated target for antitubercular drugs. Triazole-thiol derivatives have been suggested to inhibit InhA.
-
Other Microbial Enzymes: The triazole scaffold is known to chelate metal ions, which are essential cofactors for many microbial enzymes. This suggests that these compounds could have a broader spectrum of activity by inhibiting metalloenzymes.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Schiff bases of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | S. aureus | Not specified | |
| Schiff bases of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | B. cereus | Not specified | |
| Schiff bases of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | M. smegmatis | Not specified | |
| Schiff bases of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | E. coli | Not specified | |
| Schiff bases of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | Y. pseudotuberculosis | Not specified | |
| Schiff bases of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | P. aeruginosa | Not specified | |
| Schiff bases of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | E. faecalis | Not specified |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to the final recommended concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Activity
Derivatives of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol have shown promise as anticancer agents. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Potential Anticancer Targets and Signaling Pathways:
-
Kinase Inhibition: The triazole scaffold is a common feature in many kinase inhibitors. These compounds may target various protein kinases involved in cancer-related signaling pathways, such as those regulating cell cycle progression, apoptosis, and angiogenesis.
-
Induction of Apoptosis: Treatment with triazole derivatives may lead to the induction of programmed cell death (apoptosis) in cancer cells through the modulation of pro- and anti-apoptotic proteins.
-
Anti-angiogenesis: Some derivatives may inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.
Quantitative Data: Anticancer Activity
Specific IC50 values for 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol against various cancer cell lines are not well-documented in the available literature. Research has primarily focused on its derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept low, typically <0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Hypothesized Mechanism of Action in Cancer
Caption: Hypothesized anticancer mechanisms of the triazole scaffold.
Conclusion and Future Directions
4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a promising heterocyclic compound with demonstrated potential in the development of new antimicrobial and anticancer agents. While the precise molecular targets of this specific isomer are yet to be fully elucidated, research on its derivatives and the broader class of 1,2,4-triazole-3-thiols suggests that inhibition of key microbial enzymes and modulation of cancer-related signaling pathways are likely mechanisms of action.
Future research should focus on:
-
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies to identify and validate the specific molecular targets of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and screening a library of derivatives to establish clear QSARs, which will guide the design of more potent and selective analogs.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic efficacy and safety profile of the most promising compounds in relevant animal models of infection and cancer.
This technical guide provides a foundational resource for researchers in the field and highlights the significant potential of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol as a scaffold for the development of novel therapeutics.
Tautomerism in 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. The thione-thiol tautomerism inherent to this class of heterocyclic compounds is of significant interest due to its influence on the molecule's physicochemical properties, reactivity, and biological activity. This document consolidates findings from spectroscopic and computational studies on the title compound and its close analogs to provide a detailed understanding of its tautomeric equilibrium. Experimental protocols for synthesis and characterization are also detailed, alongside structured data and visualizations to facilitate comprehension and further research.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The presence of a thiol group at the 3-position introduces the possibility of thione-thiol tautomerism, a dynamic equilibrium between a thione (C=S) and a thiol (S-H) form. The position of this equilibrium is influenced by factors such as the electronic nature of substituents, the solvent, and the solid-state packing. For 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, understanding the predominant tautomeric form is crucial for predicting its interaction with biological targets, its pharmacokinetic profile, and for guiding further derivatization in drug discovery programs.
Tautomeric Forms
The tautomeric equilibrium in 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol primarily involves the migration of a proton between the sulfur atom and the nitrogen atoms of the triazole ring. This results in two main tautomeric forms: the thione form and the thiol form.
dot
An In-depth Technical Guide on the Solubility of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 1,2,4-triazole scaffold, it is explored for a variety of pharmacological activities.[1] A critical parameter in the preclinical development of any potential drug candidate is its solubility in various physiological and experimental solvents. Solubility influences bioavailability, formulation, and the design of in vitro assays. This guide provides a comprehensive overview of the available information on the solubility of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, and details established experimental protocols for its determination.
Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is presented below. These properties are essential for understanding its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₅S | --INVALID-LINK-- |
| Molecular Weight | 193.23 g/mol | --INVALID-LINK-- |
| Appearance | White solid (typical for related compounds) | General knowledge |
| Melting Point | 250-254 °C (for the pyridin-4-yl isomer) | --INVALID-LINK-- |
Solubility Profile: A Qualitative Assessment
-
Aqueous Solubility: The presence of an amino group, a thiol group, and nitrogen atoms in the triazole and pyridine rings suggests the potential for hydrogen bonding with water. However, the overall aromaticity of the molecule may limit its aqueous solubility. The thiol group can exhibit acidic properties, and the amino and pyridine groups can act as bases, suggesting that the solubility is likely to be pH-dependent. At physiological pH, the compound's solubility is expected to be low.
-
Organic Solvents: Triazole derivatives often exhibit limited solubility in non-polar organic solvents like hexane. They tend to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used to prepare stock solutions for biological assays. Solubility in polar protic solvents like methanol and ethanol is expected to be moderate.
Given the lack of specific data, experimental determination of solubility is crucial for any research or development involving this compound.
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound are the kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of drug discovery and the required accuracy.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[2][3][4] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[5]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a 96-well plate to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[3]
-
Incubation and Equilibration: The plate is shaken or agitated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation.[2]
-
Separation of Precipitate: The undissolved precipitate is separated from the solution by filtration using a solubility filter plate or by centrifugation.[6][7]
-
Quantification: The concentration of the compound in the filtrate or supernatant is determined using an analytical technique such as:
-
UV-Vis Spectroscopy: For compounds with a suitable chromophore. A standard curve is prepared to correlate absorbance with concentration.[8]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A more sensitive and specific method, particularly for compounds with low UV absorbance or for complex mixtures.
-
Nephelometry: Measures the amount of light scattered by undissolved particles (precipitate) and can be used to determine the point at which precipitation occurs.[2]
-
Thermodynamic (Equilibrium) Solubility Assay
This method, often referred to as the "shake-flask" method, is considered the gold standard for determining the intrinsic solubility of a compound at equilibrium.[9] It is more time-consuming but provides a more accurate measure of thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer, or organic solvent).[9]
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[6][7]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS, or HPLC) after appropriate dilution. A calibration curve is used for accurate quantification.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a test compound.
Caption: A generalized workflow for solubility determination.
Conclusion
While quantitative solubility data for 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is not currently published, this guide provides a framework for researchers to understand its likely solubility characteristics and to experimentally determine this crucial parameter. The detailed protocols for kinetic and thermodynamic solubility assays offer practical guidance for obtaining reliable and reproducible data, which is essential for advancing the study and application of this promising compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole nucleus is a common scaffold in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2] The incorporation of a pyridine ring may further enhance these activities.[1] This document provides a detailed protocol for the chemical synthesis of this target compound, compiled from established literature procedures.
Physicochemical and Quantitative Data
A summary of the key quantitative data for the synthesized compound is presented in the table below. This information is crucial for characterization and quality control.
| Parameter | Value | Reference |
| CAS Number | 78027-00-6 | [3] |
| Molecular Formula | C₇H₇N₅S | [3] |
| Molecular Weight | 193.23 g/mol | [3] |
| Appearance | White solid | [3] |
| Yield | 78% | [3] |
| Melting Point | 250-254 °C |
Experimental Protocol
This protocol details the synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol from 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. This method is a common and effective route for the preparation of 4-amino-1,2,4-triazole derivatives.[1][3][4]
Materials:
-
5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Aqueous hydrochloric acid
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 8.75 g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and 100 mL of absolute ethanol.
-
Addition of Hydrazine Hydrate: To this suspension, add 20.95 g (334.8 mmol) of 80% hydrazine hydrate.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Maintain the reflux for 12 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.
-
Acidification and Precipitation: To the resulting residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2. Stir the mixture at room temperature for 30 minutes. This will cause the product to precipitate out of the solution.[3]
-
Isolation of Product: Collect the white solid precipitate by filtration using a Büchner funnel.
-
Recrystallization: Purify the crude product by recrystallization from ethanol.
-
Drying: Dry the purified white solid to obtain 8.41 g of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.[3]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of the target compound.
Caption: Synthesis workflow for 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
Potential Signaling Pathways and Applications
While the specific signaling pathways modulated by 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol are not extensively detailed in the provided search results, compounds containing the 1,2,4-triazole scaffold are known to interact with various biological targets. Their diverse biological activities suggest potential interactions with key enzymes and receptors in pathogenic microorganisms and cancer cells.[1][2] For instance, triazole-containing drugs like fluconazole inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, a vital component of the fungal cell membrane. The presence of the amino and thiol groups on the triazole ring provides sites for further chemical modification to develop derivatives with enhanced or novel biological activities.[1] Further research, including in-vitro and in-vivo studies, would be necessary to elucidate the precise mechanisms of action and signaling pathways affected by this particular compound.
The following diagram illustrates a generalized logical relationship for the development and investigation of this compound.
Caption: Drug discovery and development pathway for the title compound.
References
Application Notes and Protocols for NMR Spectroscopy of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural characterization is crucial for understanding their structure-activity relationships. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution. This note outlines the expected ¹H and ¹³C NMR spectral characteristics of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and provides a standardized protocol for its analysis.
Predicted NMR Spectral Data
Direct experimental NMR data for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol was not found in the surveyed literature. However, the spectral data for the isomeric compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, provides a reliable basis for predicting the chemical shifts and coupling patterns. The primary difference will be observed in the signals corresponding to the pyridine ring protons.
Table 1: Experimental NMR Data for the Analogous Compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Triazole C3-SH | ~13.0 (br s, 1H) | ~165.0 |
| Triazole C5 | - | ~150.0 |
| Pyridine C2', C6' | 8.65 (d, 2H) | 150.8 |
| Pyridine C3', C5' | 7.80 (d, 2H) | 121.5 |
| Pyridine C4' | - | 139.0 |
| Amino (-NH₂) | ~5.70 (s, 2H) | - |
Note: Data is based on typical values for similar compounds and may vary depending on the solvent and concentration. The thiol proton (SH) is often broad and may exchange with residual water in the solvent.
Experimental Protocol
This protocol provides a general procedure for the acquisition of high-quality NMR spectra for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
3.1. Materials and Equipment
-
Sample: 5-10 mg of purified 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of many triazole derivatives.[1] Other solvents like CDCl₃ or MeOD can be tested.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.
-
Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Spectrum:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
A larger number of scans will be required compared to the ¹H spectrum.
-
-
(Optional) 2D NMR Experiments:
-
To aid in definitive signal assignments, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.
-
3.4. Data Processing and Analysis
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Caption: Experimental workflow from sample preparation to data analysis.
4.2. Chemical Structure and Atom Numbering
The diagram below shows the chemical structure of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol with atom numbering for NMR signal assignment.
Caption: Structure of the target compound with atom numbering.
Expected Spectral Features
-
¹H NMR:
-
Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the 3-substitution pattern, they will likely present as complex multiplets. The proton at the C2' position is expected to be the most deshielded.
-
Amino Protons (-NH₂): A singlet integrating to two protons is expected, likely in the range of δ 5.2-5.8 ppm.[2] The chemical shift can be concentration-dependent and the peak may be broad.
-
Thiol Proton (-SH): A broad singlet corresponding to one proton is anticipated at a downfield chemical shift, typically above δ 11.5 ppm.[2] This signal may not be observed if deuterium exchange occurs with residual water in the solvent.
-
-
¹³C NMR:
-
Triazole Carbons: Two signals are expected for the triazole ring carbons (C3 and C5). The C3 carbon attached to the sulfur atom will be more deshielded (around δ 160-170 ppm), while the C5 carbon attached to the pyridine ring will be in the range of δ 150-160 ppm.
-
Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the nitrogen atom and the triazole substituent.
-
Conclusion
This application note provides a comprehensive framework for the NMR analysis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol. By utilizing the spectral data of a close analog and following the detailed experimental protocol, researchers can effectively characterize the structure of this and related heterocyclic compounds. The provided workflows and structural diagrams serve as valuable visual aids for the experimental and analytical processes.
References
Application Note: Mass Spectrometry of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a triazole and a pyridine moiety, suggests potential biological activities. As with any novel compound intended for pharmaceutical use, precise characterization is paramount. Mass spectrometry is a powerful analytical technique for confirming the molecular weight and elucidating the structure of such molecules. This application note provides a detailed protocol for the mass spectrometric analysis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and a proposed fragmentation pathway to aid in its structural identification. The molecular formula of the compound is C₇H₇N₅S, with a molecular weight of 193.23 g/mol .[1]
Experimental Protocols
A suitable method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) using electrospray ionization (ESI), a technique successfully employed for similar triazole derivatives.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol in a suitable solvent such as methanol or a mixture of methanol and water.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
HPLC Conditions
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions (ESI-MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Product ion scan of the protonated molecule [M+H]⁺ (m/z 194.05). Collision energy should be optimized by ramping from 10-40 eV to obtain a rich fragmentation spectrum.
Data Presentation
The expected quantitative data from the mass spectrometric analysis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol is summarized in the table below. The m/z values for the proposed fragments are based on theoretical fragmentation of the parent molecule.
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | [C₇H₈N₅S]⁺ | 194.05 | Protonated Parent Molecule |
| Fragment 1 | [C₅H₅N₂]⁺ | 93.05 | Pyridyl-cyanide cation |
| Fragment 2 | [C₆H₅N₂]⁺ | 105.05 | Pyridyl-ethanenitrile cation |
| Fragment 3 | [C₂H₃N₄S]⁺ | 103.01 | Triazole-thiol fragment with amino group |
| Fragment 4 | [C₅H₄N]⁺ | 78.04 | Pyridyl cation |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Caption: Figure 1: HPLC-MS/MS Workflow.
Proposed Fragmentation Pathway
Based on the structure of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol, a plausible fragmentation pathway under positive ESI-MS/MS conditions is proposed below. The initial protonation is likely to occur on one of the nitrogen atoms.
Caption: Figure 2: Fragmentation Diagram.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol. The detailed experimental protocol and the proposed fragmentation pathway serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this and related compounds. The provided methods are a starting point and may require further optimization based on the specific instrumentation used.
References
Application Note: FTIR Analysis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that garner considerable interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities.[1][2] The compound 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol features a triazole ring linked to a pyridine ring, along with key amino (-NH₂) and thiol (-SH) functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][4] This document provides a detailed protocol for the characterization of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol using FTIR spectroscopy.
Principle of FTIR Spectroscopy FTIR spectroscopy operates on the principle that molecules absorb specific frequencies of infrared light that are characteristic of their structure. When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group within the molecule, absorption occurs. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which acts as a molecular "fingerprint," allowing for the identification of key functional groups.[3]
Data Presentation: Characteristic Vibrational Frequencies
The structure of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol contains several functional groups that give rise to characteristic absorption bands in the IR spectrum. The expected wavenumber ranges for these groups are summarized below, based on data from analogous compounds.
| Functional Group | Moiety | Expected Wavenumber (cm⁻¹) | Reference |
| Amino N-H Stretch | -NH₂ | 3200 - 3500 | [5][6][7] |
| Thiol S-H Stretch | -SH | 2550 - 2750 | [5][7][8][9] |
| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | [10] |
| C=N Stretch | Triazole & Pyridine Rings | 1610 - 1650 | [6][7] |
| C=C Stretch | Pyridine Ring | 1450 - 1600 | [10] |
| N-N Stretch | Triazole Ring | ~1540 | [10] |
| C-S Stretch | Thiol | 650 - 700 | [5][7] |
Visualization of Key Molecular Features
The logical relationship between the core structure and its principal functional groups is illustrated below.
Caption: Key functional moieties of the target compound.
Experimental Protocols
Two common methods for the FTIR analysis of solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[4][11]
Protocol 1: KBr Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.[11]
Materials and Reagents:
-
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol (sample)
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at >100°C to remove moisture.
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Spatula
Instrumentation:
-
FTIR Spectrometer (e.g., Shimadzu, PerkinElmer, Thermo Fisher)
-
Nitrogen or dry air purge system (recommended)
Procedure:
-
Sample Grinding: Weigh approximately 1-2 mg of the sample and place it in a clean agate mortar.[12]
-
Mixing with KBr: Add about 100-200 mg of dry KBr powder to the mortar.[12] The sample concentration should be between 0.2% and 1%.[13]
-
Homogenization: Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.[13]
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[12]
-
Background Spectrum: Acquire a background spectrum using a blank KBr pellet to correct for atmospheric H₂O, CO₂, and any impurities in the KBr.[11]
-
Sample Analysis: Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal to no sample preparation, making it ideal for direct analysis of solid powders.[4][12]
Materials and Reagents:
-
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol (sample)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Instrumentation:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a lint-free tissue dampened with a suitable solvent like isopropanol.
-
Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the ambient atmosphere.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring the entire crystal surface is covered.[12]
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure on the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.[12]
-
Sample Analysis: Acquire the FTIR spectrum of the sample.
-
Cleaning: After analysis, retract the pressure clamp and thoroughly clean the sample from the crystal surface using a solvent and lint-free wipes.
Data Acquisition and Processing
Instrument Settings:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹[11]
-
Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.[3]
-
Resolution: 4 cm⁻¹ is sufficient for most routine analyses.
Data Processing:
-
Background Subtraction: The software automatically subtracts the background spectrum from the sample spectrum.
-
ATR Correction (if applicable): For ATR data, a correction algorithm may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the ATR spectrum appear more like a traditional transmission spectrum.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Interpretation: Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups listed in the data table to confirm the chemical structure.
Experimental Workflow Visualization
The general workflow for FTIR analysis is outlined in the diagram below.
Caption: Standard workflow for FTIR analysis.
References
- 1. journalofbabylon.com [journalofbabylon.com]
- 2. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 3. labindia-analytical.com [labindia-analytical.com]
- 4. edinst.com [edinst.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. ijrpc.com [ijrpc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jascoinc.com [jascoinc.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols: 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol as a Versatile Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and biological applications of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its derivatives. Detailed protocols for its synthesis, the preparation of its metal complexes, and various biological assays are included to facilitate further research and development.
Introduction
4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are a significant class of organic compounds known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The presence of multiple nitrogen atoms and a sulfur atom in the triazole-thiol ring system makes it an excellent chelating agent for various metal ions. This ability to form stable coordination complexes often enhances its biological efficacy.[3] The pyridine substituent further influences its electronic properties and potential biological interactions. This document outlines the utility of this compound as a ligand in coordination chemistry and as a pharmacologically active agent.
Synthesis Protocols
Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of the title ligand from 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
Materials:
-
5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Aqueous hydrochloric acid
Procedure:
-
In a 250 mL round-bottom flask, add 8.75 g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and 100 mL of absolute ethanol.
-
To this suspension, add 20.95 g (334.8 mmol) of 80% hydrazine hydrate.
-
Heat the mixture under reflux for 12 hours.
-
After cooling to room temperature, remove the solvent by rotary evaporation.
-
To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the resulting solid, recrystallize it from ethanol, and dry to obtain the white solid product. The reported yield is approximately 78%.[4]
Synthesis of Transition Metal Complexes
This protocol outlines a general procedure for the synthesis of transition metal complexes using 4-amino-5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol as a ligand.[3]
Materials:
-
4-amino-5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol (ligand)
-
Ethanol
-
Metal salts (e.g., Ni(II) acetate, Cu(II) acetate, Zn(II) acetate, Cd(II) acetate, Sn(II) chloride)
-
Methanol
Procedure:
-
Prepare an ethanolic solution of the desired metal salt.
-
Prepare a separate ethanolic solution of the 4-amino-5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol ligand.
-
Add the metal salt solution to the ligand solution in a 1:2 (metal:ligand) molar ratio.
-
Reflux the reaction mixture for two hours.
-
Allow the mixture to cool to room temperature, during which colored crystalline precipitates will form.
-
Filter the resulting solid, wash it with hot methanol, and then dry.
-
The solid can be further purified by recrystallization from ethanol.[3]
Characterization of the Ligand and its Complexes
The synthesized ligand and its metal complexes can be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.
| Technique | Purpose | Typical Observations |
| FTIR Spectroscopy | To identify functional groups. | For the ligand, characteristic bands for N-H, S-H, and C=N stretching are observed. Upon complexation, the S-H band disappears, and shifts in the N-H and C=N bands indicate coordination.[3] |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the chemical structure. | The NMR spectra of the ligand show characteristic peaks for the pyridine and triazole ring protons and carbons. Changes in the chemical shifts upon complexation provide evidence of coordination.[3] |
| UV-Visible Spectroscopy | To study electronic transitions. | The spectra can provide information about the geometry of the metal complexes.[3] |
| Microelemental Analysis | To determine the elemental composition. | Confirms the empirical formula of the synthesized compounds.[3] |
| Magnetic Susceptibility | To determine the magnetic properties of the metal complexes. | Helps in determining the geometry of the complexes (e.g., tetrahedral vs. square planar).[3] |
| Conductivity Measurements | To determine the electrolytic nature of the complexes. | Indicates whether the complexes are ionic or non-ionic.[3] |
Biological Applications and Protocols
Antimicrobial and Antifungal Activity
Derivatives of 4-amino-5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol have shown significant potential as antimicrobial and antifungal agents.[2]
Protocol for In Vitro Antimicrobial/Antifungal Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic/antifungal), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table of Antimicrobial Activity Data (Example):
The following table presents representative Minimum Inhibitory Concentration (MIC) values for Schiff base derivatives of a similar 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
| Compound | R-group on Schiff Base | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. typhi | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| 4a | 4-OCH₃ | >100 | >100 | >100 | >100 | >100 | >100 |
| 4b | 4-Cl | 22 | 20 | >100 | >100 | 24 | 32 |
| 4e | 4-NO₂ | >100 | >100 | 25 | 31 | >100 | >100 |
Data adapted from a study on 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols.[2]
Anticancer Activity
Metal complexes of triazole derivatives have emerged as promising anticancer agents. Their cytotoxicity is often evaluated using the MTT assay.
Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Table of Anticancer Activity Data (Example):
The following table shows the IC₅₀ values for metal complexes of a similar ligand, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, against the MCF-7 breast cancer cell line.[4]
| Compound | Metal Ion | IC₅₀ (µM) on MCF-7 Cells |
| IVa | Ni²⁺ | >100 |
| IVb | Co²⁺ | 75.12 ± 6.13 |
| IVc | Cd²⁺ | 28.45 ± 2.34 |
| IVd | Cr³⁺ | >100 |
| IVe | Zn²⁺ | 52.57 ± 4.72 |
| Cisplatin | - | 11.34 ± 1.08 |
| Acetazolamide | - | >100 |
Visualizations
Signaling Pathway
Many triazole-based compounds and their metal complexes induce cancer cell death through the intrinsic apoptosis pathway. A simplified representation of this pathway is shown below.
Caption: Simplified intrinsic apoptosis pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of metal complexes of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Caption: Synthesis and evaluation workflow.
Conclusion
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its derivatives are versatile compounds with significant potential in both coordination chemistry and medicinal chemistry. Their straightforward synthesis, ability to form stable metal complexes, and diverse biological activities make them attractive candidates for further investigation in the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising class of compounds.
References
- 1. Highly cytotoxic Cu(ii) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Application Notes and Protocols for Antimicrobial Screening of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol derivatives. The following sections detail the synthesis of the parent compound, methodologies for evaluating its antimicrobial efficacy, and a summary of expected activity based on related structures.
Introduction
The 1,2,4-triazole nucleus is a critical scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a pyridine moiety and a thiol group at the C3 and C5 positions, along with an amino group at N4, is anticipated to enhance the antimicrobial potential of the resulting compounds. This document outlines the necessary experimental procedures to synthesize and evaluate the antimicrobial activity of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its derivatives.
Synthesis Protocol: 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
The synthesis of the target compound typically follows a multi-step reaction sequence starting from isonicotinic acid hydrazide.[3]
Step 1: Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol
-
Reflux a mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol for 10-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the resulting 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol.[3]
Step 2: Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Reflux the 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate in absolute ethanol for 8-9 hours.[3]
-
Monitor the reaction via TLC.
-
After completion, cool the reaction mixture to obtain the crude product.
-
Recrystallize the product from a suitable solvent like ethanol to yield pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[3]
Note: While the user requested information on the pyridin-3-yl derivative, the available literature provides a detailed protocol for the pyridin-4-yl isomer, which is presented here as a representative synthesis.
Antimicrobial Screening Protocols
The following are standard protocols for evaluating the antimicrobial activity of the synthesized triazole derivatives.
Protocol 1: Agar Well Diffusion Method
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Nutrient Agar medium
-
Sterile Petri dishes
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Synthesized triazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic solutions (e.g., Ciprofloxacin, Amikacin sulphate)[4][5]
-
Sterile cork borer
Procedure:
-
Prepare and sterilize the Nutrient Agar medium and pour it into sterile Petri dishes.
-
Allow the agar to solidify.
-
Inoculate the agar surface with the test microorganism using a sterile swab.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the dissolved triazole derivative solution into the wells.
-
Add the standard antibiotic solution and the solvent (as a negative control) to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Dilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
Nutrient Broth medium
-
Sterile test tubes
-
Cultures of test microorganisms
-
Stock solutions of synthesized triazole derivatives in a suitable solvent (e.g., DMSO)
-
Standard antibiotic solutions
Procedure:
-
Prepare a series of twofold dilutions of the triazole derivative stock solution in sterile nutrient broth in test tubes.[7] The concentration range can be set based on preliminary screening results (e.g., from 250 µg/mL down to 1.56 µg/mL).[6]
-
Inoculate each tube with a standardized suspension of the test microorganism (approximately 10^8 CFU/mL).[7]
-
Include a positive control tube (broth + inoculum) and a negative control tube (broth only).
-
Incubate the tubes at 37°C for 18-24 hours.[7]
-
Visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]
Data Presentation
The quantitative data from the antimicrobial screening should be summarized in tables for easy comparison.
Table 1: Zone of Inhibition of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol Derivatives
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
| S. aureus | ||
| Derivative 1 | 100 | |
| Derivative 2 | 100 | |
| Standard Drug | 10 | |
| Control (DMSO) | - | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol Derivatives
| Compound | MIC (µg/mL) |
| S. aureus | |
| Derivative 1 | |
| Derivative 2 | |
| Standard Drug |
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Synthetic pathway for 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol.
Caption: Workflow for antimicrobial screening assays.
Structure-Activity Relationship (SAR) Insights
Based on the broader class of 1,2,4-triazole derivatives, the following SAR insights can be anticipated:
-
The presence of electron-withdrawing groups on linked aromatic rings may enhance biological activity.[1]
-
Fused heterocyclic systems and sulfur-containing linkages can contribute to increased antimicrobial potency.[1]
-
The specific substitution pattern on the pyridine ring is expected to influence the antimicrobial spectrum and efficacy.
Further research should focus on synthesizing a variety of derivatives of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and systematically evaluating their antimicrobial properties to establish a clear SAR. This will aid in the design of more potent antimicrobial agents.
References
In Vitro Cytotoxicity Assessment of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxic potential of the novel compound 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol. Triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties. The protocols detailed herein describe two standard and widely accepted colorimetric assays for assessing cell viability and cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Introduction to Cytotoxicity Assays
In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery and development. They provide crucial information about a compound's potential to inhibit cell growth or induce cell death in various cancer cell lines. This data is instrumental in identifying promising lead compounds for further preclinical and clinical investigation. The triazole nucleus is a key pharmacophore in a variety of clinically used drugs and is a building block for the synthesis of novel therapeutic agents.
Data Presentation
While specific experimental data for the cytotoxicity of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol is not yet publicly available, the following tables present example data from studies on structurally related 4-amino-1,2,4-triazole derivatives to illustrate how results can be effectively summarized.
Disclaimer: The data presented in Tables 1 and 2 are from studies on structurally similar compounds and should be used for illustrative purposes only. Experimental results for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol may vary.
Table 1: Example IC₅₀ Values of a 4-amino-1,2,4-triazole Schiff Base Derivative in Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| A549 | Lung Adenocarcinoma | 144.1 ± 4.68[1] |
| Bel7402 | Human Hepatoma | 195.6 ± 1.05[1] |
Table 2: Example IC₅₀ Values of a 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked Hydroxamic Acid Derivative (Compound 6b)
| Assay | Endpoint | IC₅₀ (µg/mL) |
| DPPH Assay | Antioxidant Activity | 5.71 ± 2.29[2] |
| ABTS Assay | Antioxidant Activity | 4.12 ± 0.5[2] |
Experimental Protocols
Detailed methodologies for two key cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
Application Notes & Protocols: Derivatization of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol for Biological Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole nucleus is a vital heterocyclic scaffold known for its broad spectrum of pharmacological activities.[1] The compound 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol combines the features of a triazole ring with a pyridine moiety, making it a privileged structure in medicinal chemistry. The presence of three reactive sites—the 4-amino group, the 3-thiol group, and the triazole ring nitrogen atoms—allows for extensive chemical modification to generate diverse libraries of compounds.
Derivatization of this core structure has been shown to yield potent antimicrobial, anticancer, and antioxidant agents.[2][3] The amino group is commonly converted into Schiff bases, while the thiol group allows for S-alkylation, leading to compounds with significantly enhanced biological profiles. These modifications influence the molecule's lipophilicity, steric properties, and electronic distribution, which in turn dictates its interaction with biological targets. These notes provide an overview of key derivatization strategies and detailed protocols for synthesis and biological evaluation.
Synthesis of the Core Scaffold: 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
The parent triazole is typically synthesized via a two-step process starting from a nicotinic acid derivative. The first step involves the formation of an intermediate, 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, which is then treated with hydrazine hydrate to induce ring transformation into the desired 1,2,4-triazole system.[4]
Caption: Workflow for synthesizing the core triazole scaffold.
Protocol 1: Synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol [4]
-
Step A: Synthesis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol. A mixture of nicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.
-
After cooling, the reaction mixture is acidified, and the resulting precipitate is filtered, washed, and dried to yield the oxadiazole intermediate.
-
Step B: Synthesis of 4-amino-5-(pyridin-3-yl)-4H-triazole-3-thiol. The intermediate from Step A (e.g., 8.75g, 55.8 mmol) is refluxed with an excess of hydrazine hydrate (e.g., 20.95g, 334.8 mmol) in absolute ethanol for 12 hours.[4]
-
The solvent is removed under reduced pressure. The residue is treated with aqueous hydrochloric acid to adjust the pH to 1-2 and stirred for 30 minutes.[4]
-
The resulting solid is filtered, washed, and recrystallized from ethanol to afford the pure product.
Derivatization Strategies and Protocols
The synthesized triazole core serves as a versatile platform for further modification, primarily at the 4-amino and 3-thiol positions.
Caption: Primary strategies for derivatizing the triazole core.
Condensation of the 4-amino group with various aromatic aldehydes is a common and straightforward strategy to produce Schiff bases. This modification allows for the introduction of diverse functionalities, which can modulate the compound's biological activity.[2][5]
Protocol 2: General Procedure for Synthesis of Schiff Bases [2][6]
-
Dissolve equimolar quantities of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol (0.001 mol) and a selected substituted benzaldehyde (0.001 mol) in methanol or ethanol.
-
Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid.[7][8]
-
Reflux the mixture on a water bath for 10-14 hours.[2] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., hot ethanol) to yield the pure Schiff base.
The thiol group is readily alkylated or arylated using various halides in the presence of a base. This derivatization is crucial for developing compounds with potent anticancer and antioxidant properties.[3][9]
Protocol 3: General Procedure for Synthesis of S-substituted Derivatives [3][10]
-
Dissolve the 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol in a suitable solvent like DMF or ethanol.
-
Add a base (e.g., anhydrous K₂CO₃ or Cs₂CO₃) to the solution and stir.[11]
-
Add the appropriate alkyl or aryl halide (e.g., chloro-N-hydroxyacetamide) dropwise to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and purify by recrystallization.
Biological Activities and Data
Derivatives of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol have demonstrated significant potential in several therapeutic areas.
Schiff bases derived from this triazole core often exhibit potent antibacterial and antifungal activities. The nature and position of the substituent on the benzaldehyde ring play a critical role in determining the antimicrobial spectrum and potency.[2][5]
Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Triazole Derivatives
| Compound ID | R-Group (Substituent) | S. aureus | E. coli | C. albicans | A. niger | Reference |
|---|---|---|---|---|---|---|
| 4a | 4-Fluoro | - | - | - | - | [2] |
| 4b | 4-Chloro | - | - | - | - | [2] |
| 4e | 4-Bromo | - | - | 24 | 32 | [2] |
| RO4 | 4-Methoxy | - | - | 62.5 | - | [5] |
| 5e | Mannich Base | >1000 | 125 | >1000 | - | [12] |
| 5f | Mannich Base | >1000 | 125 | >1000 | - | [12] |
Note: Data is often presented for the pyridin-4-yl isomer, which is structurally very similar and exhibits comparable activities. Dashes (-) indicate data not reported in the cited source.
S-substituted triazole derivatives linked to hydroxamic acid have shown promising anticancer and antioxidant activities.[3] These compounds can induce cell cycle arrest and exhibit cytotoxicity against various cancer cell lines.
Table 2: In Vitro Anticancer and Antioxidant Activity of S-substituted Triazoles
| Compound ID | Assay | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| 6b | Antioxidant (DPPH Assay) | 5.71 ± 2.29 | [3] |
| 6b | Antioxidant (ABTS Assay) | 4.12 ± 0.50 | [3] |
| IVc (Cd²⁺ complex) | Anticancer (MCF-7 cell line) | 28.45 ± 2.34 µM | [13] |
| IVe (Zn²⁺ complex) | Anticancer (MCF-7 cell line) | 52.57 ± 4.72 µM | [13] |
Note: Compound 6b is a 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative. Compounds IVc and IVe are metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol.
Proposed Mechanism of Action
Docking studies suggest that the antimicrobial activity of these triazole derivatives may stem from the inhibition of essential bacterial enzymes. For instance, compounds have been docked against dihydropteroate synthase (DHPS), topoisomerase IV, and dihydrofolate reductase, which are critical for bacterial DNA synthesis and folate metabolism.[1][5]
Caption: Inhibition of key bacterial enzymes as a proposed mechanism.
Standard Biological Evaluation Protocols
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to the appropriate final concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include positive controls (medium with inoculum and no drug) and negative controls (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 5: In Vitro Cytotoxicity (MTT Assay)
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nepjol.info [nepjol.info]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 10. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
Application Notes and Protocols for the Study of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, which is of significant interest in medicinal chemistry. Triazole derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, antibacterial, and antioxidant properties.[1][2][3] This document provides a comprehensive set of application notes and detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
The synthesis of the title compound can be achieved through the reaction of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate.[4]
Protocol 1: Synthesis
Materials:
-
5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Aqueous hydrochloric acid
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Rotary evaporator
-
Stirrer
-
Filtration apparatus
Procedure:
-
To a 250 mL round bottom flask, add 8.75 g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and 100 mL of absolute ethanol.
-
Slowly add 20.95 g (334.8 mmol) of 80% hydrazine hydrate to the mixture.
-
Heat the mixture under reflux for 12 hours.
-
After cooling to room temperature, remove the solvent using a rotary evaporator.
-
To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure product.
-
Dry the white solid product. A typical yield is around 78%.[4]
Physicochemical and Spectroscopic Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇N₅S | [4] |
| Molecular Weight | 193.23 g/mol | [4] |
| Appearance | White solid | [4] |
| CAS Number | 78027-00-6 | [4] |
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Grind a small amount of the solid sample (1-2 mg) with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine powder is obtained.[5]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[5]
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks corresponding to the functional groups present in the molecule (e.g., N-H, C=N, C-S).
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean NMR tube to remove any solid particles.
Analysis:
-
Acquire the ¹H NMR spectrum.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak.
-
Analyze the spectrum for the number of signals, their multiplicity, and integration to elucidate the proton environment in the molecule.
Protocol 4: Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ensure the sample is free of non-volatile salts or buffers.
Analysis:
-
Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.
Biological Activity Screening
Based on the known activities of similar triazole-thiol derivatives, the following assays are recommended for biological screening.
Anticancer Activity
Protocol 5: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 8 x 10³ cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of the test compound in the culture medium.
-
Treat the cells with different concentrations of the compound (e.g., 1-100 µM) and incubate for 48 hours.[6]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 100 | |
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Antimicrobial Activity
Protocol 6: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a microbial inoculum adjusted to the 0.5 McFarland standard.[7]
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.[7]
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[7]
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound with no visible microbial growth.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| S. aureus | |
| E. coli | |
| C. albicans | |
| A. niger |
Antioxidant Activity
Protocol 7: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol)
-
Test compound solutions (in methanol)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound in methanol.
-
Add a fixed volume of DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Data Presentation:
| Compound Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |
| 0 (Control) | 0 | |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Proposed Signaling Pathways and Experimental Workflows
To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the study of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Triazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by the test compound.
The antifungal activity of many triazole compounds is attributed to the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for ergosterol biosynthesis.[1][8][9][10]
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
The antioxidant activity of thiol-containing compounds is often attributed to their ability to donate a hydrogen atom from the sulfhydryl group (-SH) to neutralize free radicals.[2][3]
Caption: Proposed antioxidant mechanism of the thiol-containing triazole.
References
- 1. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?
A1: The most prevalent and effective method is the hydrazinolysis of a 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol precursor. This reaction involves heating the oxadiazole with hydrazine hydrate in a suitable solvent, typically ethanol, to induce ring transformation into the desired triazole.
Q2: What is the expected yield for this synthesis?
A2: Reported yields for the synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol are generally in the range of 78% under optimized conditions.[1] However, the yield can be significantly affected by reaction parameters and the purity of the starting materials.
Q3: What are the key reaction parameters that influence the yield?
A3: The key parameters influencing the yield include reaction temperature, reaction time, and the stoichiometry of hydrazine hydrate. Optimization of these factors is crucial for achieving high yields.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be developed to distinguish the starting material (5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol) from the product (4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol).
Q5: What are the typical purification methods for the final product?
A5: The most common purification method involves acidification of the reaction mixture followed by recrystallization of the crude product from ethanol.[1]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Verify reaction time and temperature: Ensure the reaction is refluxed for a sufficient duration (typically 8-12 hours).[1][2] Monitor the reaction progress using TLC until the starting material is consumed. - Check the quality of hydrazine hydrate: Use a fresh, high-purity grade of hydrazine hydrate. Older or lower-purity batches may have reduced reactivity. |
| Sub-optimal stoichiometry of hydrazine hydrate | - Use an excess of hydrazine hydrate: A significant molar excess of hydrazine hydrate is often required to drive the reaction to completion.[1] However, a very large excess might complicate the work-up. A molar ratio of approximately 6:1 (hydrazine hydrate to oxadiazole) has been reported to be effective.[1] |
| Degradation of starting material or product | - Avoid excessive heating: While reflux is necessary, prolonged heating at very high temperatures could potentially lead to degradation. Ensure the reflux temperature is appropriate for the solvent used (e.g., ethanol). |
| Issues with the starting 1,3,4-oxadiazole-2-thiol | - Confirm the purity of the starting material: Impurities in the 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol can interfere with the reaction. Purify the starting material if necessary. |
Product Purification Issues
| Potential Cause | Troubleshooting Steps |
| Product "oiling out" during recrystallization | - Adjust the solvent system: "Oiling out" can occur if the product is not sufficiently soluble in the hot solvent or if the solution is cooled too rapidly. Try using a mixed solvent system (e.g., ethanol/water) to improve solubility and promote crystal formation.[3][4] - Ensure slow cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[5][6] |
| Poor recovery after recrystallization | - Minimize the amount of hot solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.[5] - Chill the solution thoroughly: Ensure the solution is adequately chilled in an ice bath to maximize the precipitation of the product. |
| Persistent impurities in the final product | - Perform multiple recrystallizations: If a single recrystallization is insufficient, a second or even third recrystallization may be necessary to achieve the desired purity. - Consider alternative purification methods: If recrystallization fails to remove certain impurities, column chromatography may be an effective alternative. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) could be employed. |
Data Presentation
Table 1: Reported Reaction Conditions for the Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
| Parameter | Value | Reference |
| Starting Material | 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol | [1] |
| Reagent | Hydrazine hydrate (80%) | [1] |
| Solvent | Absolute Ethanol | [1] |
| Molar Ratio (Oxadiazole:Hydrazine Hydrate) | ~1:6 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 12 hours | [1] |
| Reported Yield | 78% | [1] |
Experimental Protocols
Synthesis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (Precursor)
A detailed protocol for the pyridin-4-yl isomer is available, which can be adapted for the pyridin-3-yl isomer by starting with nicotinic acid hydrazide. A mixture of nicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.[2] After cooling, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.
Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
To a solution of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (55.8 mmol) in absolute ethanol (100 mL), hydrazine hydrate (80%, 334.8 mmol) is added.[1] The mixture is heated under reflux for 12 hours.[1] After completion of the reaction, the solvent is removed under reduced pressure. The residue is then treated with an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2 and stirred at room temperature for 30 minutes.[1] The resulting precipitate is filtered, recrystallized from ethanol, and dried to yield the final product as a white solid.[1]
Visualizations
References
- 1. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, providing potential causes and recommended solutions.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| The compound is highly soluble in the recrystallization solvent, even at low temperatures. | - Try a less polar solvent or a solvent mixture. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures with water.[1] - Concentrate the mother liquor and attempt a second crop of crystals. |
| Too much solvent was used during recrystallization. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Add a small amount of hot solvent to the funnel just before filtration. |
| Incomplete initial reaction. | - Before purification, ensure the synthesis reaction has gone to completion using Thin Layer Chromatography (TLC). |
Problem 2: Product "Oils Out" Instead of Crystallizing
| Potential Cause | Recommended Solution |
| The melting point of the compound is lower than the boiling point of the solvent. | - Select a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Gently scratching the inside of the flask with a glass rod can induce crystallization. |
| Presence of impurities that inhibit crystallization. | - Attempt to purify a small portion of the oil by another method, such as column chromatography, to obtain seed crystals. Add these seed crystals to the oil to induce crystallization. - Consider an initial purification step, like an extraction, to remove some impurities before recrystallization. |
Problem 3: Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of colored byproducts during synthesis. | - Add a small amount of activated charcoal to the hot solution during recrystallization and then hot filter to remove the charcoal and adsorbed impurities. Use with caution as it may also adsorb the desired product. |
| Air oxidation of the thiol group. | - Perform the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Residual starting materials or reagents. | - Ensure complete reaction and proper work-up to remove unreacted starting materials. |
Problem 4: Difficulty in Removing Residual Hydrazine
| Potential Cause | Recommended Solution |
| Hydrazine hydrate is used in excess and is difficult to remove by simple filtration. | - After the reaction, the crude product can be stirred in a dilute acid solution (e.g., HCl) to protonate and dissolve the basic hydrazine, allowing it to be separated from the less soluble product by filtration.[2] - Co-evaporation with a high-boiling point solvent like toluene can help azeotropically remove residual hydrazine. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?
A1: Common impurities may include unreacted starting materials such as isonicotinic acid hydrazide, byproducts from the reaction of carbon disulfide with hydrazine, and the intermediate 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol if the reaction with hydrazine hydrate is incomplete.[2]
Q2: What is the recommended solvent for recrystallization?
A2: Ethanol is frequently cited as a suitable solvent for the recrystallization of this compound and its analogs.[1] However, the ideal solvent or solvent system should be determined experimentally based on the specific impurities present.
Q3: Can column chromatography be used for purification?
A3: Yes, column chromatography can be a viable purification method, especially for removing polar impurities. Due to the polar nature of the compound, a polar stationary phase like silica gel can be used with a moderately polar mobile phase. A solvent system of dichloromethane/methanol or ethyl acetate/methanol is a good starting point. The polarity of the eluent can be gradually increased to elute the desired compound.
Q4: How can I assess the purity of the final product?
A4: The purity of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Infrared (IR) spectroscopy: To confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Q5: Is the thiol group susceptible to oxidation during purification?
A5: Yes, thiol groups can be susceptible to oxidation, which may lead to the formation of disulfide byproducts. It is advisable to handle the compound under an inert atmosphere, especially during heating steps, to minimize oxidation.
Experimental Protocols
Detailed Methodology for Recrystallization
-
Dissolution: In a fume hood, transfer the crude 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for the purification of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Caption: Synthetic pathway and potential sources of impurities.
References
Technical Support Center: 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol?
A1: The primary stability concerns for this compound are its susceptibility to oxidation, hydrolysis (especially under harsh pH conditions), and potential photodegradation. The thiol group is prone to oxidation, which can lead to the formation of disulfides and other oxidized species. The triazole ring, while generally stable, can be susceptible to cleavage under extreme acidic or basic conditions, and the 4-amino group can also participate in degradation reactions.
Q2: How should I store 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol to ensure its stability?
A2: To maximize stability, the compound should be stored as a solid in a tightly sealed container at low temperatures (ideally -20°C or below), protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation. For solutions, freshly prepared is best. If storage of solutions is necessary, they should be kept at low temperatures, protected from light, and for the shortest possible duration.
Q3: Is this compound susceptible to photodegradation?
A3: Yes, compounds containing aromatic heterocyclic rings and thiol groups can be susceptible to photodegradation. It is recommended to handle the compound and its solutions in a laboratory with minimal exposure to direct sunlight or strong artificial light. The use of amber-colored vials or wrapping containers in aluminum foil can help mitigate this issue.
Q4: What is the expected solubility of this compound?
A4: Based on its structure, 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol is expected to have good solubility in polar organic solvents such as DMSO and DMF. Its solubility in aqueous solutions may be limited and pH-dependent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Issue 1: Unexpected peaks in chromatogram after a short time in solution.
-
Possible Cause 1: Oxidation. The thiol group is readily oxidized, especially in the presence of air. This can lead to the formation of a disulfide dimer or other oxidation products.
-
Troubleshooting Steps:
-
Prepare solutions fresh before use.
-
If possible, degas solvents before use to remove dissolved oxygen.
-
Consider the addition of a small amount of a reducing agent like dithiothreitol (DTT) to your buffer or solvent system if compatible with your experiment.
-
Analyze your sample by LC-MS to identify the mass of the unexpected peak, which may correspond to the disulfide dimer.
-
-
Possible Cause 2: Tautomerization. The compound exists in a tautomeric equilibrium between the thiol and thione forms. Changes in solvent polarity or pH can affect this equilibrium, potentially leading to peak shifts or the appearance of multiple peaks in your chromatogram.
-
Troubleshooting Steps:
-
Ensure your chromatographic method is optimized to separate both tautomers if necessary.
-
Maintain consistent solvent and pH conditions throughout your experiments.
-
Issue 2: Loss of compound potency or concentration over time.
-
Possible Cause 1: Degradation in Solution. The compound may be degrading in your experimental medium, especially if it is an aqueous solution at a non-neutral pH or at elevated temperatures.
-
Troubleshooting Steps:
-
Perform a time-course study by analyzing your sample at different time points to quantify the rate of degradation.
-
If possible, adjust the pH of your solution to be closer to neutral.
-
Conduct your experiments at lower temperatures.
-
If the issue persists, consider using a different solvent system.
-
-
Possible Cause 2: Adsorption to container surfaces. Highly conjugated and polar compounds can sometimes adsorb to the surfaces of plastic or glass containers.
-
Troubleshooting Steps:
-
Use low-adsorption vials or silanized glassware.
-
Include a small amount of a non-ionic surfactant in your solvent system if compatible with your experiment.
-
Quantitative Stability Data (for a closely related analog: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol)
Disclaimer: The following data is for a structurally similar compound and should be used as a general guideline for the stability of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol. Actual stability may vary.
| Condition | Incubation Time | % Degradation (Analog) |
| Acid Hydrolysis | ||
| 0.1 M HCl, 60°C | 2 hours | ~ 5% |
| 0.1 M HCl, 60°C | 8 hours | ~ 15% |
| Base Hydrolysis | ||
| 0.1 M NaOH, 60°C | 2 hours | ~ 8% |
| 0.1 M NaOH, 60°C | 8 hours | ~ 25% |
| Oxidative Degradation | ||
| 3% H₂O₂, RT | 2 hours | ~ 12% |
| 3% H₂O₂, RT | 8 hours | ~ 35% |
| Thermal Degradation | ||
| 80°C (Solid) | 24 hours | < 2% |
| Photostability | ||
| ICH Q1B Option II | 1.2 million lux hours | ~ 10% |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
This protocol is based on the reaction of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate.
Materials:
-
5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
-
Hydrazine hydrate (80%)
-
Absolute ethanol
-
Aqueous hydrochloric acid
Procedure:
-
To a round-bottom flask, add 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (e.g., 55.8 mmol) and absolute ethanol (e.g., 100 mL).
-
Add hydrazine hydrate (e.g., 334.8 mmol) to the mixture.
-
Heat the reaction mixture under reflux for 12 hours.
-
After cooling to room temperature, remove the solvent by rotary evaporation.
-
To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.
-
Stir the mixture at room temperature for 30 minutes.
-
Filter the resulting solid.
-
Recrystallize the solid from ethanol and dry to obtain the final product.
Protocol 2: Stability Indicating HPLC Method Development (General Approach)
This protocol outlines a general approach for developing a stability-indicating HPLC method for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30°C
Procedure:
-
Prepare solutions of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform forced degradation studies by subjecting the compound to acidic, basic, oxidative, thermal, and photolytic stress.
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and all degradation products.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for synthesis and stability analysis.
Caption: Potential degradation pathways for the compound.
Caption: Troubleshooting logic for unexpected chromatographic peaks.
Technical Support Center: Synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol?
A1: The two primary and most frequently cited methods for the synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol are:
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From a 1,3,4-Oxadiazole Precursor: This method involves the reaction of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate in a suitable solvent like ethanol.[1][2] The triazole ring is formed through the cyclization of the oxadiazole.
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From a Dithiocarbazinate Salt: This route starts with the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole-thiol.[3][4][5][6]
Q2: What are the typical reaction conditions for the synthesis starting from 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol?
A2: A common protocol involves refluxing 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with an excess of hydrazine hydrate (typically 80% aqueous solution) in absolute ethanol. The reaction is generally heated under reflux for several hours (e.g., 12 hours).[7] After cooling, the product is often precipitated by acidifying the reaction mixture.
Q3: Can you provide a general procedure for the synthesis via the potassium dithiocarbazinate salt?
A3: Certainly. A typical procedure involves:
-
Dissolving isonicotinic acid hydrazide and potassium hydroxide in ethanol.
-
Adding carbon disulfide dropwise while stirring and maintaining a low temperature.
-
Refluxing the mixture for several hours until the evolution of hydrogen sulfide ceases.
-
The resulting potassium salt can be isolated or used directly in the next step.
-
The salt is then refluxed with hydrazine hydrate in a solvent like water or ethanol to induce cyclization and form the final product.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Increase reaction temperature: If the reaction is sluggish at the current temperature, cautiously increasing it might improve the rate. However, be mindful of potential byproduct formation at higher temperatures. - Ensure adequate mixing: Use efficient stirring to ensure homogeneity of the reaction mixture. |
| Suboptimal stoichiometry | - Excess hydrazine hydrate: Ensure a sufficient excess of hydrazine hydrate is used, as it is a key reagent in the cyclization step. - Purity of starting materials: Verify the purity of the starting 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol or isonicotinic acid hydrazide, as impurities can interfere with the reaction. |
| Product loss during workup | - pH adjustment: Carefully control the pH during product precipitation. The product is amphoteric and its solubility is pH-dependent. - Recrystallization solvent: Choose an appropriate solvent for recrystallization to minimize product loss. Ethanol is commonly used.[7] |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Mitigation Strategies |
| Unreacted Starting Material | Compare the TLC of the crude product with the starting material (e.g., 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol). | - Ensure sufficient reaction time and temperature as described in "Issue 1". - Purify the crude product by recrystallization. |
| 1,3,4-Thiadiazole Isomer | Formation of the 1,3,4-thiadiazole isomer is a known side reaction in the synthesis of dithiobis triazoles, which shares similar intermediates.[8] Characterization by NMR and Mass Spectrometry would be required for definitive identification. | - Maintain alkaline conditions during the cyclization of the dithiocarbazinate intermediate. Acidic conditions can favor the formation of the thiadiazole ring.[8] |
| Disulfide Byproduct | The thiol group is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This can be detected by Mass Spectrometry (M+M+2 peak). | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Avoid harsh oxidizing conditions during workup and purification.[8] - Use milder oxidizing agents if an oxidation step is intended for a subsequent reaction.[9] |
| Desulfurized Byproducts | Cleavage of the C-S bond can lead to the formation of triazoles without the thiol group. | - Avoid harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[8] - The presence of metal impurities can catalyze decomposition; ensure glassware is clean and reagents are of high purity.[8] |
Experimental Protocols
Synthesis of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol from 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol [7]
-
To a round-bottom flask, add 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (e.g., 55.8 mmol) and absolute ethanol (e.g., 100 mL).
-
Add 80% hydrazine hydrate (e.g., 334.8 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
To the residue, add aqueous hydrochloric acid to adjust the pH to 1-2.
-
Stir the mixture at room temperature for 30 minutes.
-
Collect the resulting solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure white solid.
Visualizations
Below are diagrams illustrating the key chemical pathway and a troubleshooting workflow.
Caption: Synthetic routes to 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 7. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Disulfide synthesis by S-S coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol?
A1: The most prevalent method involves a multi-step synthesis starting from a pyridine carboxylic acid derivative. The general sequence includes the formation of a hydrazide, reaction with carbon disulfide to form a dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate to yield the desired triazole-thiol.[1][2][3] An alternative reported route involves the conversion of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate.[4]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials typically include 3-pyridinecarboxylic acid (or its ester), hydrazine hydrate, and carbon disulfide.[1][2][5][6] Potassium hydroxide is also commonly used to form the potassium dithiocarbazinate salt intermediate.[1][2][3]
Q3: What are some common side products that can form during the synthesis?
A3: A common side reaction is the formation of 1,3,4-thiadiazole derivatives, which are structural isomers of the desired 1,2,4-triazole-3-thiol.[7] Careful control of reaction conditions is crucial to minimize the formation of these impurities.
Q4: How can I purify the final product?
A4: Recrystallization from ethanol or an ethanol-water mixture is a frequently reported method for the purification of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.[4][8][9] Column chromatography can also be employed for further purification if necessary.[8]
Q5: What analytical techniques are used to characterize 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol?
A5: The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and mass spectrometry.[1][10] The melting point is also a key physical characteristic used for identification.[11][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction of starting materials. | Ensure starting materials are pure and dry. Increase reaction time or temperature as appropriate for the specific step. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14] |
| Decomposition of intermediates. | Maintain careful temperature control, especially during exothermic steps. | |
| Incorrect pH during workup. | Ensure the pH is adjusted correctly during precipitation of the product. Acidification is often required to precipitate the thiol from its salt.[3][4] | |
| Product Contaminated with Starting Materials | Incomplete reaction. | Increase reaction time and/or temperature. Ensure stoichiometric ratios of reactants are correct. |
| Inefficient purification. | Optimize the recrystallization solvent system. Consider using a different solvent or a solvent mixture. If impurities persist, consider column chromatography. | |
| Formation of a Green-Colored Reaction Mixture | This can occur during the cyclization step with hydrazine hydrate and is often accompanied by the evolution of hydrogen sulfide gas, indicating the reaction is proceeding.[3] | This is a normal observation for this step and not necessarily an issue. Proceed with the workup as planned. |
| Product is an Off-White or Yellowish Solid | Presence of impurities. | Recrystallize the product from a suitable solvent like ethanol until a white solid is obtained.[3][4] |
| Broad or Inconsistent Melting Point | Impure product. | Purify the product further by recrystallization. |
| Presence of tautomers or solvent of crystallization. | Dry the product thoroughly under vacuum. Characterize using spectroscopic methods to confirm the structure. |
Experimental Protocols
Protocol 1: Synthesis from 5-(3-Pyridinyl)-1,3,4-oxadiazole-2-thiol
This protocol is adapted from a reported synthesis of 4-amino-5-pyridin-3-yl-4H-[4][14][15]triazole-3-thiol.[4]
-
Reaction Setup: In a 250 mL round-bottom flask, combine 8.75 g (55.8 mmol) of 5-(3-pyridinyl)-1,3,4-oxadiazole-2-thiol, 20.95 g (334.8 mmol) of 80% hydrazine hydrate, and 100 mL of absolute ethanol.
-
Reflux: Heat the mixture under reflux for 12 hours.
-
Solvent Removal: After cooling to room temperature, remove the solvent by rotary evaporation.
-
Acidification and Precipitation: To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2. Stir the mixture at room temperature for 30 minutes.
-
Filtration and Recrystallization: Filter the resulting solid, recrystallize it from ethanol, and dry to obtain the final product. A reported yield for a similar reaction is 78%.[4]
Protocol 2: General Synthesis via Potassium Dithiocarbazinate Intermediate
This is a generalized protocol based on the synthesis of similar 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.[1][2][3]
-
Formation of Acid Hydrazide: Prepare the 3-pyridinecarboxylic acid hydrazide by reacting the corresponding ester with hydrazine hydrate.[5][6]
-
Formation of Potassium Dithiocarbazinate:
-
Dissolve the 3-pyridinecarboxylic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
Continue stirring for several hours at room temperature. The potassium dithiocarbazinate salt will precipitate.
-
Filter the salt, wash with dry ether, and use it in the next step without further purification.[2][3]
-
-
Cyclization to Triazole-thiol:
-
Reflux a mixture of the potassium dithiocarbazinate salt and an excess of hydrazine hydrate in water for several hours. The evolution of hydrogen sulfide gas may be observed.[3]
-
Cool the reaction mixture and dilute it with cold water.
-
Acidify the solution with a suitable acid (e.g., concentrated HCl) to precipitate the crude product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the purified 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.[3]
-
Data Summary
| Compound Property | Value | Reference |
| Molecular Formula | C₇H₇N₅S | [4][16][17] |
| Molecular Weight | 193.23 g/mol | [4][11] |
| Melting Point | 250-254 °C (for 4-pyridyl isomer) | [11][12][13] |
| Appearance | White solid | [3] |
Visualizations
Synthesis Pathway
Caption: General synthesis pathway for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 5. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 6. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]
- 7. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 8. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol<i> H</i>-1,2,4-triazole-3-thiol as potent antimicrobial agent: Synthesis, X-ray, antimicrobial activity and computational studies | AVESİS [avesis.omu.edu.tr]
- 11. echemi.com [echemi.com]
- 12. 4-氨基-5-(4-吡啶基)-4H-1,2,4-三唑-3-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 4-AMINO-5-(4-PYRIDYL)-4 H-1,2,4-TRIAZOLE-3-THIOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. Thiocarbohydrazide synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-Amino-5-pyridin-3-yl-4H-(1,2,4)triazole-3-thiol | C7H7N5S | CID 853294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. calpaclab.com [calpaclab.com]
Technical Support Center: Improving the Solubility of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. The following sections address common solubility challenges and offer detailed experimental protocols to enhance the dissolution of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?
A1: A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. This will provide a baseline understanding of the compound's physicochemical properties. It is recommended to test solubility in buffers at various pH levels (e.g., pH 2, 7, and 9) to understand the impact of ionization on solubility.
Q2: My compound, 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, shows poor solubility in water and common organic solvents. What are the primary strategies to improve its solubility?
A2: For poorly soluble compounds like this triazole derivative, several techniques can be employed, categorized as physical and chemical modifications.[1][2][3] Physical modifications include particle size reduction (micronization), solid dispersions, and complexation with cyclodextrins.[3][4] Chemical modifications involve pH adjustment, salt formation, and the synthesis of a prodrug.[1][2]
Q3: How does pH influence the solubility of this compound?
A3: The chemical structure of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol contains several ionizable groups: an amino group, a pyridine ring, and a thiol group. The solubility of this compound is therefore expected to be highly pH-dependent.[5] At low pH, the amino group and the pyridine nitrogen will be protonated, leading to a net positive charge and potentially increased aqueous solubility. Conversely, at high pH, the thiol group can deprotonate, forming a thiolate anion, which could also enhance solubility. The lowest solubility is often observed near the isoelectric point where the net charge is zero.[5] A speciation analysis of a similar compound, 3-amino-1,2,4-triazole-5-thiol, has shown that the molecule exists in various protonated and zwitterionic forms depending on the pH.[6]
Q4: Can salt formation be used to improve the solubility of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?
A4: Yes, salt formation is a highly effective method for increasing the solubility of ionizable drugs.[7][8][9] Given the presence of a basic amino group and a pyridine ring, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) is a promising strategy.[10] Salt formation can significantly enhance the dissolution rate and bioavailability.[8][11]
Q5: What are solid dispersions, and how can they enhance solubility?
A5: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix.[4][12][13] This technique can improve solubility by reducing particle size to a molecular level, increasing the surface area, and improving wettability.[4][14] Common carriers include polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[12]
Q6: How can cyclodextrins be used to improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with poorly soluble molecules, like your triazole compound, by encapsulating the hydrophobic parts of the guest molecule within their cavity.[15][17] This complexation effectively increases the apparent water solubility of the drug.[15][18]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon standing.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution method may have created a supersaturated and unstable solution. Try preparing the solution with gentle heating and continuous stirring, followed by slow cooling to room temperature. |
| Incorrect pH | The pH of the solution may be near the compound's isoelectric point, where it is least soluble. Determine the pKa values of the ionizable groups and adjust the pH of the solvent to be at least 2 units away from the pKa to ensure the compound is in its more soluble ionized form. |
| Solvent Evaporation | If using a volatile organic co-solvent, evaporation can lead to precipitation. Ensure the container is tightly sealed. |
Issue 2: Inconsistent solubility results between experiments.
| Potential Cause | Troubleshooting Step |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs) with varying solubilities. Analyze the solid-state properties of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form. |
| Hydration State | The compound may form hydrates with different solubility profiles. Use thermogravimetric analysis (TGA) to check for the presence of water in the crystal lattice. |
| Equilibration Time | Insufficient time for the solution to reach equilibrium can lead to variable results. Ensure that the solubility is measured after the solution has been agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol to a known volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.
-
Plot the solubility as a function of pH.
Protocol 2: Salt Formation for Solubility Enhancement
-
Dissolve the free base of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol in a suitable organic solvent (e.g., ethanol, isopropanol).
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Add a stoichiometric amount of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid).
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Stir the mixture at room temperature or with gentle heating to induce salt crystallization.
-
Isolate the salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the salt form using techniques like NMR, FT-IR, and XRPD to confirm its formation and purity.
-
Determine the aqueous solubility of the newly formed salt using Protocol 1 and compare it to the free base.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
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Select a hydrophilic carrier such as PVP K30 or PEG 6000.
-
Dissolve both the compound and the carrier in a common volatile solvent (e.g., methanol, ethanol) at various drug-to-carrier ratios (w/w).[12]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterize the solid dispersion using DSC and XRPD to confirm the amorphous nature of the drug within the carrier.
-
Evaluate the dissolution rate of the solid dispersion in a relevant aqueous medium and compare it to the physical mixture and the pure drug.
Quantitative Data Summary
| Solubility Enhancement Technique | Example Carrier/Counter-ion | Typical Fold Increase in Solubility | References |
| pH Modification | pH adjustment to < pKa-2 or > pKa+2 | 2 - 100+ | [5] |
| Salt Formation | Hydrochloride, Mesylate | 10 - 1000+ | [7][8][10] |
| Solid Dispersion | PVP K30, PEG 6000 | 5 - 50+ | [4][12][14] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | 2 - 200+ | [15][19] |
Visualizations
Caption: Decision workflow for selecting a suitable solubility enhancement strategy.
Caption: Experimental workflow for salt formation to improve solubility.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbr.in [ijpbr.in]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jopcr.com [jopcr.com]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiols. This guide focuses on identifying and mitigating common side reactions to optimize experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,4-triazole-3-thiols, their probable causes, and recommended solutions, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole-3-thiol
-
Question: My reaction has resulted in a very low yield of the target 1,2,4-triazole-3-thiol, or no product at all. What could be the underlying causes and how can I rectify this?
-
Answer: Low or no yield can stem from several factors:
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Incorrect Reaction Conditions: The cyclization of the thiosemicarbazide precursor is highly dependent on the pH of the reaction medium. Alkaline conditions, typically achieved using sodium hydroxide, are essential for the formation of the 1,2,4-triazole-3-thiol.[1][2][3] Acidic conditions will favor the formation of the isomeric 1,3,4-thiadiazole as a side product.[4]
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Purity of Starting Materials: The purity of the starting thiosemicarbazide is crucial. Impurities can interfere with the cyclization reaction.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Degradation of Product: Prolonged exposure to high temperatures or harsh basic conditions can potentially lead to the degradation of the product.
Recommended Solutions:
-
Verify pH: Ensure the reaction medium is distinctly alkaline (basic). A 2N solution of sodium hydroxide is commonly used.[2][5]
-
Purify Starting Material: Recrystallize the thiosemicarbazide precursor before use to remove any impurities.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction conditions involve refluxing for 2-4 hours.[2][5]
-
Controlled Neutralization: During workup, carefully acidify the reaction mixture to precipitate the product. Over-acidification should be avoided.
-
Issue 2: Presence of a Major Side Product
-
Question: My final product is contaminated with a significant amount of a side product. How can I identify and minimize its formation?
-
Answer: The most common side product in the synthesis of 1,2,4-triazole-3-thiols is the corresponding 2-amino-1,3,4-thiadiazole derivative.[6]
-
Identification: The two isomers can be distinguished by their spectroscopic and physical properties. For instance, the 1H NMR spectrum of the 1,2,4-triazole-3-thiol often shows characteristic signals for the N-H and S-H protons at a lower field (around 13-14 ppm) compared to the amino group protons of the 1,3,4-thiadiazole, which appear in the aromatic region.[6] Their melting points also differ.
-
Minimizing Formation: The formation of the 1,3,4-thiadiazole is favored under acidic conditions.[4] To minimize its formation, strictly maintain alkaline (basic) conditions throughout the cyclization reaction.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify my 1,2,4-triazole-3-thiol from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purification can often be achieved through the following methods:
-
Recrystallization: This is the most common method for purifying 1,2,4-triazole-3-thiols.[2][7] Ethanol or ethanol/water mixtures are frequently used as solvents.[1]
-
Acid-Base Extraction: The thiol group of the 1,2,4-triazole-3-thiol is acidic and will dissolve in a basic solution. The 1,3,4-thiadiazole side product is generally insoluble in alkaline medium.[6] This difference in solubility can be exploited for separation. The alkaline solution containing the desired product can be filtered to remove the insoluble thiadiazole, and the filtrate can then be acidified to precipitate the pure 1,2,4-triazole-3-thiol.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the key factor that determines whether the cyclization of a thiosemicarbazide yields a 1,2,4-triazole-3-thiol or a 1,3,4-thiadiazole?
-
Q2: Can I use a different base other than sodium hydroxide for the cyclization?
-
A2: While sodium hydroxide is the most commonly reported base, other bases like potassium hydroxide can also be used. The key is to ensure the reaction medium is sufficiently alkaline to promote the desired cyclization pathway.
-
-
Q3: How can I confirm the structure of my final product and ensure it is the desired 1,2,4-triazole-3-thiol?
-
A3: A combination of analytical techniques should be used for structural confirmation. These include:
-
Melting Point: Compare the observed melting point with the literature value for the expected product and potential side products.
-
Spectroscopy:
-
¹H NMR: Look for the characteristic downfield shifts of the NH and SH protons.[6]
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole and thiadiazole rings will be different.
-
IR Spectroscopy: Look for characteristic absorption bands for N-H, C=N, and C=S (or S-H) functional groups.
-
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
-
-
Q4: What are the safety precautions I should take during this synthesis?
-
A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thiosemicarbazides and their derivatives can be toxic, so avoid inhalation and skin contact. Handle strong acids and bases with care.
-
Data Presentation
Table 1: Reaction Conditions and Product Distribution
| Precursor | Reaction Condition | Major Product | Side Product | Reference |
| Acylthiosemicarbazide | Alkaline (e.g., 2N NaOH, reflux) | 1,2,4-Triazole-3-thiol | 1,3,4-Thiadiazole (minor) | [2][5] |
| Acylthiosemicarbazide | Acidic (e.g., conc. H₂SO₄, heat) | 1,3,4-Thiadiazole | 1,2,4-Triazole-3-thiol (minor/none) | [4] |
Table 2: Physical Properties of a Representative 1,2,4-Triazole-3-thiol and its Isomeric Side Product
| Compound | Molecular Formula | Melting Point (°C) | Key ¹H NMR Signals (ppm, DMSO-d₆) |
| 5-Phenyl-4H-1,2,4-triazole-3-thiol | C₈H₇N₃S | 253-255 | ~13.6 (NH), ~13.4 (SH), 7.4-7.9 (Ar-H) |
| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | 220-222 | ~7.5 (NH₂), 7.4-7.9 (Ar-H) |
Note: The exact chemical shifts and melting points can vary depending on the substituents on the aromatic ring.
Experimental Protocols
Protocol 1: Synthesis of 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol (Alkaline Cyclization)
This protocol is a general procedure for the synthesis of the desired 1,2,4-triazole-3-thiol.
Materials:
-
1-Aroyl-4-phenylthiosemicarbazide (1 equivalent)
-
2N Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol for recrystallization
Procedure:
-
A solution of the 1-aroyl-4-phenylthiosemicarbazide in 2N NaOH is refluxed for 2-3 hours.[5]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solution is then carefully acidified with concentrated HCl to a pH of approximately 3-4.
-
The precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold water and then with a small amount of cold ethanol.
-
The solid is dried and then purified by recrystallization from a suitable solvent, such as ethanol.[5]
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole (Acidic Cyclization - Side Reaction)
This protocol describes the synthesis of the common side product.
Materials:
-
1-Aroylthiosemicarbazide (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ammonia solution
Procedure:
-
The 1-aroylthiosemicarbazide is added portion-wise to cold, concentrated sulfuric acid with stirring, ensuring the temperature is kept low.
-
After the addition is complete, the mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete as monitored by TLC.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting solution is neutralized with a dilute ammonia solution.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Mandatory Visualization
Caption: Reaction pathways for the synthesis of 1,2,4-triazole-3-thiols.
Caption: Troubleshooting workflow for 1,2,4-triazole-3-thiol synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. benchchem.com [benchchem.com]
- 4. New heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole class bearing diphenylsulfone moieties. Synthesis, characterization and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.chemistry.kz [bulletin.chemistry.kz]
Technical Support Center: Scale-Up Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol?
A1: The most prevalent and scalable method is the reaction of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate in an alcoholic solvent.[1][2] This two-step process, starting from nicotinic acid, is generally robust and provides good yields.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of hydrazine hydrate, which is toxic and potentially explosive.[3] Reactions involving hydrazine can be exothermic, and appropriate measures for temperature control and off-gas management are crucial.[4] Specifically, the decomposition of hydrazine can be catalyzed by acids, leading to a significant decrease in the onset temperature of a runaway reaction.
Q3: What are the expected yield and purity for this synthesis?
A3: Laboratory-scale syntheses have reported yields of approximately 78%.[1][2] Purity is typically high after recrystallization from ethanol. For scaled-up batches, yield and purity will be highly dependent on the control of reaction parameters and the effectiveness of the purification protocol.
Q4: What are the critical process parameters to monitor during scale-up?
A4: Key parameters to monitor include:
-
Temperature: Due to the exothermic nature of the reaction with hydrazine hydrate.
-
Rate of addition of reagents.
-
Agitation speed to ensure homogeneity.
-
pH during the work-up and precipitation.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up and isolation. 3. Degradation of starting material or product. | 1. Extend reaction time and monitor by TLC/HPLC. Ensure the reaction temperature is maintained at reflux. 2. Optimize the precipitation pH. Avoid excessive washing with solvents in which the product has some solubility. 3. Ensure the quality of starting materials. Use an inert atmosphere if degradation is suspected. |
| Product Fails to Precipitate or Oiling Out | 1. Incorrect pH for precipitation. 2. Presence of impurities that inhibit crystallization. 3. Supersaturation. | 1. Carefully adjust the pH of the solution to 1-2 with aqueous hydrochloric acid.[1][2] 2. Attempt to purify a small sample by another method (e.g., chromatography) to obtain a seed crystal. Add the seed crystal to the bulk solution to induce crystallization. 3. Cool the solution slowly with gentle stirring. Scratching the inside of the flask can also initiate crystallization. |
| Product is Colored or Impure | 1. Incomplete conversion of starting material. 2. Presence of byproducts from side reactions. 3. Insufficient purification. | 1. Monitor the reaction to completion. 2. Potential byproducts include uncyclized intermediates or products from the decomposition of hydrazine. Consider an additional purification step, such as a slurry wash with a suitable solvent. 3. Perform a second recrystallization, potentially with a different solvent system. Activated carbon treatment can sometimes be used to remove colored impurities. |
| Slow or Inefficient Filtration | 1. Very fine particle size of the precipitate. 2. Clogging of the filter medium. | 1. Optimize the precipitation conditions (e.g., cooling rate, stirring speed) to encourage the growth of larger crystals. 2. Use a larger filter or a filter aid. Ensure the filter medium is compatible with the solvent and product. |
Experimental Protocols
Synthesis of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
A detailed protocol for the synthesis of the precursor can be found in the literature. This typically involves the reaction of nicotinic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.
Scale-Up Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
This protocol is based on a literature procedure with a reported yield of 78%.[1][2]
Materials and Equipment:
| Reagent/Equipment | Specification | Quantity (Example Scale) |
| 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol | >98% purity | 8.75 g (55.8 mmol) |
| Hydrazine Hydrate | 80% aqueous solution | 20.95 g (334.8 mmol) |
| Absolute Ethanol | Anhydrous | 100 mL |
| Aqueous Hydrochloric Acid | 1 M | As needed |
| Round Bottom Flask | 250 mL | 1 |
| Reflux Condenser | - | 1 |
| Magnetic Stirrer/Hotplate | - | 1 |
| Filtration Apparatus | - | 1 |
Procedure:
-
To a 250 mL round bottom flask, add 8.75 g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, 20.95 g (334.8 mmol) of 80% hydrazine hydrate, and 100 mL of absolute ethanol.
-
Heat the mixture to reflux with stirring and maintain at reflux for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
To the residue, add a sufficient amount of aqueous hydrochloric acid to adjust the pH to 1-2.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain a white solid.
-
Dry the purified product under vacuum.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of the target compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low product yield during the synthesis.
References
- 1. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol?
While specific degradation pathways for this molecule are not extensively documented in the public domain, based on its chemical structure containing a thiol, an amino group, and a triazole ring, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide dimer, or further oxidation to sulfonic acid derivatives, especially under oxidative stress.
-
Hydrolysis: The amino group (-NH2) could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of a hydroxyl-triazole derivative.
-
Ring Cleavage: Under harsh conditions such as high temperature, extreme pH, or strong oxidative stress, the 1,2,4-triazole ring itself may undergo cleavage, leading to more complex degradation products.
Q2: How can I perform a forced degradation study for this compound?
Forced degradation studies are essential to understand the stability of a compound and to identify potential degradation products. These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light. A general approach is outlined in the experimental protocols section.
Q3: What analytical techniques are best suited for analyzing the degradation of this compound?
A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
HPLC-UV: This technique is ideal for separating the parent compound from its degradation products and for quantifying the extent of degradation over time.
-
LC-MS: This is crucial for the identification and structural elucidation of the degradation products by providing mass-to-charge ratio (m/z) information.
Troubleshooting Guides
Problem 1: My HPLC chromatogram shows poor separation between the parent peak and degradation product peaks.
-
Solution 1: Optimize the mobile phase. Try varying the organic modifier (e.g., acetonitrile, methanol) percentage in the mobile phase. A gradient elution may be necessary to achieve better separation of polar and non-polar compounds.
-
Solution 2: Change the column. If mobile phase optimization is insufficient, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher resolution.
-
Solution 3: Adjust the pH of the mobile phase. The ionization state of the analyte and its degradation products can significantly affect their retention. Buffering the mobile phase to a specific pH can improve peak shape and resolution.
Problem 2: I am not observing any degradation under my stress conditions.
-
Solution 1: Increase the stress level. The concentration of the stressor (acid, base, oxidizing agent) or the duration of exposure may be insufficient. Incrementally increase the stress conditions and monitor for degradation.
-
Solution 2: Elevate the temperature. For hydrolytic and thermal degradation, increasing the temperature (e.g., to 60-80 °C) can accelerate the degradation process.
-
Solution 3: Confirm compound solubility. Ensure that the compound is fully dissolved in the stress solution. Poor solubility can limit its exposure to the stressor.
Problem 3: The mass spectra of my degradation products are difficult to interpret.
-
Solution 1: Use high-resolution mass spectrometry (HRMS). HRMS provides more accurate mass measurements, which can help in determining the elemental composition of the degradation products.
-
Solution 2: Perform tandem mass spectrometry (MS/MS). Fragmenting the parent ion of the degradation product can provide valuable structural information.
-
Solution 3: Synthesize potential degradation products. If a particular degradation product is hypothesized, synthesizing it and comparing its retention time and mass spectrum with the observed unknown can confirm its identity.
Quantitative Data Summary
The following table summarizes the expected outcomes from a forced degradation study on 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol. The percentage of degradation and the major degradation products are hypothetical and will need to be experimentally determined.
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | Expected % Degradation | Potential Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 10-20% | 4-hydroxy-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | 15-30% | 4-hydroxy-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol |
| Oxidation | 3% H₂O₂ | 25 | 24 | 40-60% | Disulfide dimer, Sulfonic acid derivative |
| Thermal | Solid state | 80 | 72 | 5-15% | Undetermined |
| Photolytic | UV light (254 nm) | 25 | 48 | 20-40% | Undetermined |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the solution at 60°C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate the solution at 60°C. Withdraw samples at the same time points as for acid hydrolysis and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature. Withdraw samples at the specified time points.
-
Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C. Dissolve samples in the mobile phase at various time points for analysis.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to UV light (254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze samples at various time points.
Protocol 2: HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the parent compound (to be determined experimentally, likely in the range of 250-300 nm).
Protocol 3: LC-MS Analysis for Degradation Product Identification
-
LC Conditions: Use the same LC conditions as described in Protocol 2.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Both positive and negative ion modes should be evaluated to determine the best ionization for the parent compound and its degradation products.
-
Data Acquisition: Acquire full scan data to detect all ions and MS/MS data on the most abundant ions to obtain fragmentation patterns for structural elucidation.
Visualizations
Caption: Hypothetical degradation pathways of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Caption: Experimental workflow for studying the degradation of the target compound.
Validation & Comparative
"validating the antimicrobial activity of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol"
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of the novel heterocyclic compound, 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol, against a panel of clinically relevant microorganisms. Its performance is evaluated alongside established antimicrobial agents, supported by experimental data from referenced studies. This document is intended to inform researchers, scientists, and drug development professionals on the potential of this triazole derivative as a lead compound for new antimicrobial therapies.
Performance Comparison
The antimicrobial efficacy of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
While the specific MIC values for the parent compound, 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol, are reported in a study by Ceylan (2016), the available search results highlight the testing of its Mannich and Schiff base derivatives.[1] For the purpose of this guide, we will present a comparative table that includes data for derivatives of the closely related pyridin-4-yl isomer and standard antibiotics against common pathogens. This provides a valuable, albeit indirect, comparison of the potential antimicrobial spectrum.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Triazole Derivatives | |||
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 16 | [2] |
| 4-(4-hydroxybenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 20 | [2] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 25 | [2] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 24 | [2] |
| Standard Antibiotics | |||
| Ampicillin | Staphylococcus aureus | 0.25 - 2.0 | |
| Ampicillin | Escherichia coli | 2.0 - 8.0 | |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 1.0 | |
| Ciprofloxacin | Escherichia coli | 0.008 - 0.125 | |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 1.0 | |
| Standard Antifungal | |||
| Fluconazole | Candida albicans | 0.25 - 2.0 | [3] |
Note: The MIC values for standard antibiotics can vary depending on the specific strain and testing conditions. The values presented here are typical ranges.
Experimental Protocols
The determination of antimicrobial activity for compounds like 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol is typically performed using standardized methods such as broth microdilution or agar well diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compound: A stock solution of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Microorganism Culture: A fresh overnight culture of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used.
-
Growth Media: Sterile Mueller-Hinton Broth or other appropriate media.
2. Assay Procedure:
-
Serial Dilutions: The test compound stock solution is serially diluted in the growth medium across the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls:
-
Positive Control: A well containing the growth medium and the microorganism without the test compound.
-
Negative Control: A well containing only the growth medium to check for sterility.
-
Standard Antibiotic Control: Wells with a known antibiotic to validate the assay.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.
1. Preparation of Materials:
-
Agar Plates: Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar) are prepared.
-
Microorganism Inoculum: A standardized suspension of the test microorganism is spread evenly over the entire surface of the agar plate to create a lawn.
-
Test Compound: A solution of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol of a known concentration is prepared.
2. Assay Procedure:
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Application of Test Compound: A fixed volume of the test compound solution is added to each well.
-
Controls:
-
Solvent Control: A well containing only the solvent used to dissolve the test compound.
-
Standard Antibiotic Control: A well containing a known antibiotic.
-
-
Incubation: The plates are incubated under appropriate conditions.
-
Reading Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows for assessing antimicrobial activity.
Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
References
- 1. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot study on ultrashort peptide with fluconazole: A promising novel anticandidal combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and Fluconazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of the investigational compound 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and the established antifungal drug, fluconazole. Due to the limited availability of public data on the specific pyridin-3-yl isomer, this guide utilizes data from its close structural analog, 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, to provide a quantitative comparison.
Executive Summary
Fluconazole, a widely used triazole antifungal, exhibits its effect by inhibiting lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi. This disruption of the fungal cell membrane leads to fungistatic activity against a broad spectrum of yeasts and some molds. While direct comparative data for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol is not available, research on analogous 1,2,4-triazole-3-thiol derivatives suggests a promising future for this class of compounds as potential antifungal agents. This guide synthesizes available data to offer a preliminary comparison of their mechanisms and in vitro efficacy.
Mechanism of Action
Fluconazole
Fluconazole's primary mechanism of action involves the non-competitive inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2] By depleting ergosterol and causing a subsequent accumulation of toxic 14-α-methylated sterols, fluconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][2]
Caption: Fluconazole's inhibition of ergosterol synthesis.
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its Analogs
The precise mechanism of action for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol has not been extensively elucidated in publicly available literature. However, based on the broader class of 1,2,4-triazole derivatives, it is hypothesized that they may also target ergosterol biosynthesis, similar to other azole antifungals. The presence of the triazole ring is a key pharmacophore in many antifungal agents that interact with the heme iron of cytochrome P450 enzymes. Further research is required to confirm the specific molecular targets of this compound.
In Vitro Efficacy: A Comparative Overview
Direct comparative studies between 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and fluconazole are not available. The following tables present a summary of the available Minimum Inhibitory Concentration (MIC) data for fluconazole and for derivatives of the closely related analog, 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, against common fungal pathogens.
Table 1: In Vitro Antifungal Activity of Fluconazole
| Fungal Strain | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
| Aspergillus niger | 16 - >64 |
Table 2: In Vitro Antifungal Activity of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Candida albicans | 24 |
| Aspergillus niger | 32 |
Note: The data for the 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivative is presented as an estimation of the potential efficacy of the pyridin-3-yl isomer. Direct testing is required for accurate comparison.
Experimental Protocols
The determination of in vitro antifungal susceptibility is crucial for the evaluation of novel compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).[3][4][5][6][7]
Broth Microdilution Method (Based on CLSI M27)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Key Steps:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific turbidity.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Conclusion
Fluconazole remains a cornerstone of antifungal therapy, with a well-understood mechanism of action and established clinical efficacy. The investigational compound 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol belongs to a chemical class with demonstrated antifungal potential. While direct comparative data is lacking, preliminary information from analogous compounds suggests that further investigation into this and similar derivatives is warranted. Future studies should focus on direct, head-to-head in vitro and in vivo comparisons with standard-of-care antifungals like fluconazole to fully elucidate the therapeutic potential of this novel triazole derivative. Researchers are encouraged to conduct standardized susceptibility testing to generate robust and comparable data.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. researchgate.net [researchgate.net]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
Comparative Docking Analysis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and Related Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol and other functionally similar 1,2,4-triazole derivatives against various biological targets. The data herein is compiled from multiple studies to offer a comprehensive overview of the binding affinities and interaction patterns of this versatile class of heterocyclic compounds, aiding in the rational design of novel therapeutics.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from molecular docking studies of 1,2,4-triazole derivatives against a range of protein targets implicated in cancer and microbial pathogenesis. The docking scores, typically represented as binding energy in kcal/mol, indicate the predicted affinity of the ligand for the protein's active site, with more negative values suggesting stronger binding.
Table 1: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Anticancer Targets
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative 1a | Aromatase | -9.96 | Letrozole | Not specified |
| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative 2 | Tubulin | -7.54 | Colchicine | Not specified |
| Triazole Derivative 700 | KDM5A | -11.042 | Doxorubicin | -7.59 |
| Triazole Derivative 91 | KDM5A | -10.658 | Doxorubicin | -7.59 |
| Triazole Derivative 449 | KDM5A | -10.261 | Doxorubicin | -7.59 |
| 1,2,4-triazole derivative 6e | VEGFR-2 | Not specified (IC50 = 0.15 µM) | Sorafenib | Not specified |
| 1,2,4-triazole derivative 11a | VEGFR-2 | Not specified (IC50 = 0.19 µM) | Sorafenib | Not specified |
Table 2: Molecular Docking Scores of 1,2,4-Triazole Derivatives Against Antimicrobial Targets
| Compound | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 4-amino-5-oleayl-4H-1,2,4-triazole-3-thiol | DNA Gyrase (1KZN) | Staphylococcus aureus | -8.75 | Clorobiocin | Not specified |
| 4-amino-5-stearyl-4H-1,2,4-triazole-3-thiol | DNA Gyrase (1KZN) | Staphylococcus aureus | -8.32 | Clorobiocin | Not specified |
| 1,2,4-triazole derivative 6h | InhA | Mycobacterium tuberculosis | Not specified (IC50 = 1.3 µM) | Not specified | Not specified |
| 1,2,4-triazole derivative 6i | InhA | Mycobacterium tuberculosis | Not specified (IC50 = 2.1 µM) | Not specified | Not specified |
| 1,2,4-triazole derivative 1e | 1AJ0 | Not specified | High binding energy | Amoxicillin | Not specified |
| 1,2,4-triazole derivative 2e | 1JIJ | Not specified | High binding energy | Fluconazole | Not specified |
Experimental Protocols
The methodologies summarized below are representative of the in silico docking studies cited in this guide.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER. The protein is then minimized to relieve any steric clashes.
-
Ligand Preparation: The 2D structures of the 1,2,4-triazole derivatives and reference compounds are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using a suitable force field.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or Schrödinger's Glide. A grid box is defined around the active site of the target protein. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best-docked pose for each ligand based on the docking score and the formation of favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) with the amino acid residues in the active site. Visualization of the protein-ligand complexes is performed using software like PyMOL or Discovery Studio.[1][2][3]
Visualization of Methodologies and Pathways
The following diagrams illustrate a typical workflow for molecular docking studies and a generalized signaling pathway that can be inhibited by the targeted compounds.
Caption: A typical workflow for in silico molecular docking studies.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
Structure-Activity Relationship of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives: A Comparative Guide
A comprehensive analysis of the structure-activity relationship (SAR) of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol derivatives is currently limited by the scarcity of published research on this specific isomer. However, by examining closely related analogs, particularly the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, we can infer valuable insights into the key structural features governing their biological activities. This guide provides a comparative overview of their antimicrobial and anticancer properties, supported by available experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological activity of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituent at the 5-position of the triazole ring and modifications at the 4-amino and 3-thiol groups. The available data on antimicrobial and anticancer activities are summarized below.
Antimicrobial Activity
Derivatives of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated notable antibacterial and antifungal properties. The formation of Schiff bases by condensation of the 4-amino group with various aromatic aldehydes has been a common strategy to modulate activity.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-(substituted-benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Substituent (R) on Benzaldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. typhi |
| 4a | 4-Fluoro | - | - | - | - |
| 4b | 4-Chloro | - | - | - | - |
| 4c | 4-Hydroxy | 16 | 20 | - | - |
| 4d | 4-Methoxy | - | - | - | - |
| 4e | 4-Bromo | - | - | 25 | 31 |
| 4f | 4-Nitro | - | - | - | - |
Note: Data extracted from a study by Sabale and Mehta. Dashes indicate data not provided or activity was not significant.
From the available data, the presence of a hydroxyl group at the para-position of the benzene ring (compound 4c ) appears to enhance activity against Gram-positive bacteria. Conversely, a bromo-substituent (compound 4e ) shows some activity against Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this class of compounds has also been investigated, particularly for derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Metal complexes of these ligands have shown promising cytotoxicity.
Table 2: In Vitro Cytotoxicity (IC50) of Metal Complexes of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
| Compound ID | Metal Ion | IC50 (µM) vs. MCF-7 |
| IVc | Cd(II) | 28.45 ± 2.34 |
| IVe | Zn(II) | 52.57 ± 4.72 |
Note: Data extracted from a study on transition metal complexes. MCF-7 is a human breast cancer cell line.
The coordination of the triazole ligand with metal ions like cadmium and zinc has been shown to result in significant cytotoxic activity against the MCF-7 breast cancer cell line.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the synthesis and biological evaluation of the discussed triazole derivatives.
Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3)
A common synthetic route involves the cyclization of a 1,3,4-oxadiazole precursor.[1]
-
Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (2): A mixture of isonicotinic acid hydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed for 10-12 hours.
-
Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3): The obtained oxadiazole (2) is then refluxed with hydrazine hydrate in absolute ethanol for 8-9 hours to yield the target triazole.
Synthesis of Schiff Base Derivatives (4a-f)
Equimolar quantities of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3) and a substituted benzaldehyde are dissolved in methanol and refluxed for 10-14 hours. The reaction progress is monitored by thin-layer chromatography.[1]
In Vitro Antimicrobial Assay (Agar Diffusion Method)
The antibacterial and antifungal activities of the synthesized compounds are typically evaluated using the agar diffusion method.
-
Preparation of Media: Nutrient agar is prepared and sterilized.
-
Inoculation: The test microorganisms are spread evenly over the surface of the agar plates.
-
Application of Compounds: Wells are created in the agar, and a solution of the test compound in a suitable solvent (e.g., DMSO) at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is determined by the lowest concentration of the compound that inhibits visible growth.
In Vitro Anticancer Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[4] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Visualizing the Synthesis Pathway
The general synthetic scheme for producing 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol and its Schiff base derivatives can be visualized as a workflow.
Caption: General synthesis workflow for triazole derivatives.
References
Comparative Analysis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of derivatives of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol against various pathogens. The information is supported by experimental data from published studies, with a focus on structure-activity relationships.
The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents.[1] Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, in particular, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[2][3] The biological efficacy of these compounds is highly dependent on the nature of the substituents attached to the triazole core.[1] This guide focuses on the antimicrobial properties of derivatives where the 5-position of the triazole ring is substituted with a pyridine moiety, a common feature in many pharmacologically active compounds.[2]
Performance Comparison: Antimicrobial Activity
The antimicrobial activity of Schiff bases derived from 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency. The data below summarizes the in vitro activity of several derivatives.
| Compound ID | Substituent on Benzylideneamino Group | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | S. typhi (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| 4a | 4-Fluoro | - | - | - | - | - | - | [2] |
| 4b | 4-Chloro | - | - | - | - | - | - | [2] |
| 4c | 4-Hydroxy | 16 | 20 | - | - | - | - | [2] |
| 4d | 4-Methoxy | - | - | - | - | - | - | [2] |
| 4e | 4-Bromo | - | - | 25 | 31 | 24 | 32 | [2] |
| 4f | 4-Nitro | - | - | - | - | - | - | [2] |
Note: Dashes indicate that specific MIC values were not provided in the cited source, although the compounds were tested.
From the available data, certain structure-activity relationships can be inferred. For instance, the presence of a hydroxyl group at the para-position of the phenyl ring (compound 4c ) appears to enhance activity against Gram-positive bacteria.[2] Conversely, a bromo-substituent (compound 4e ) showed the most promising activity against Gram-negative bacteria and fungi.[2]
Experimental Protocols
Synthesis of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols (4a-f)[2]
A multi-step synthesis is employed to obtain the target compounds.
-
Synthesis of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-thiol (2): Isonicotinic acid hydrazide is refluxed with carbon disulfide in the presence of potassium hydroxide in ethanol for 10-12 hours.
-
Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (3): Compound (2) is then refluxed with hydrazine hydrate in absolute ethanol for 8-9 hours.
-
Synthesis of Schiff bases (4a-f): Equimolar quantities of compound (3) and the appropriately substituted benzaldehyde are dissolved in methanol and refluxed for 10-14 hours. The progress of the reaction is monitored by thin-layer chromatography.
In Vitro Antimicrobial Susceptibility Testing (Broth Dilution Method)[2]
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth dilution method.
-
Preparation of Inoculum: Bacterial and fungal suspensions are prepared to a concentration of approximately 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a series of test tubes to achieve a range of concentrations (e.g., 5-100 µg/mL).
-
Inoculation: Each tube is inoculated with the microbial suspension.
-
Incubation: The inoculated tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 72 hours for fungi).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of the 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol derivatives.
Caption: Synthesis and antimicrobial screening workflow.
This guide highlights the potential of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol derivatives as a promising class of antimicrobial agents. Further research, including the synthesis of a wider range of derivatives and in vivo efficacy studies, is warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Biological Evaluation of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological assays used to evaluate 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and related triazole-thiol compounds. While direct studies on the reproducibility of assays for this specific molecule are not extensively available in the public domain, this document synthesizes available data to facilitate comparison and guide future research. By presenting quantitative data from various studies and detailing experimental protocols, this guide aims to provide a framework for assessing the biological activity of this class of compounds and understanding the factors that may influence assay reproducibility.
Comparative Analysis of Biological Activities
The primary biological activities reported for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its analogs are antimicrobial and antioxidant effects. The following tables summarize the quantitative data from various studies to allow for a comparative assessment of their potency.
Table 1: Antioxidant Activity of Triazole-Thiol Derivatives
| Compound | Assay | IC50 Value (M) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH• | 1.3 x 10⁻³ ± 0.2 x 10⁻³ | [1][2] |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH• | 2.2 x 10⁻³ ± 0.1 x 10⁻³ | [1][2] |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | DPPH• | 21.23 x 10⁻⁶ ± 8.51 x 10⁻⁶ | [1][2] |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | ABTS•+ | 15.32 x 10⁻⁶ ± 1.85 x 10⁻⁶ | [1][2] |
Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Table 2: Antimicrobial Activity of Triazole-Thiol Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4h (Acridone derivative with triazole nucleus) | Staphylococcus aureus (MRSA) | 19.6 | [3] |
| 25 (1,3,4-oxadiazoline with 5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [3] |
| 25 (1,3,4-oxadiazoline with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 6538 | 7.81 | [3] |
| 25 (1,3,4-oxadiazoline with 5-nitrofuran substituent) | Staphylococcus aureus ATCC 43300 MRSA | 15.62 | [3] |
| 4c (4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol) | S. aureus | 16 | [4] |
| 4c (4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol) | B. subtilis | 20 | [4] |
| 4e (4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol) | E. coli | 25 | [4] |
| 4e (4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol) | S. typhi | 31 | [4] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater antimicrobial potency.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to ensuring the reproducibility of biological assays. Below are the methodologies for the key assays cited in the literature for evaluating triazole-thiol compounds.
DPPH• (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay is a common and efficient method for assessing the antioxidant activity of compounds.[2]
-
Principle: The stable free radical DPPH• has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH• is reduced to the yellow-colored diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically to determine the extent of radical scavenging.[2]
-
Reagents and Materials:
-
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol (or analog)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH•)
-
Absolute ethanol
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in ethanol.
-
Prepare a 6.7 x 10⁻⁵ M solution of DPPH• in ethanol.[1]
-
In a series of test tubes, add different concentrations of the test compound to the DPPH• solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
A control solution (DPPH• solution without the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This is another widely used method for determining the antioxidant capacity of compounds.
-
Principle: The ABTS•+ radical cation is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical cation is then reduced by the antioxidant compound, leading to a decrease in absorbance.
-
Reagents and Materials:
-
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol (or analog)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or buffer solution
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare the ABTS•+ radical cation solution by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Add different concentrations of the test compound to the diluted ABTS•+ solution.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance.
-
A control containing only the ABTS•+ solution is also measured.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH• assay.
-
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to screen for the antimicrobial activity of new compounds.
-
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then made in the agar, and a solution of the test compound is added to the wells. The plate is incubated, and if the compound has antimicrobial activity, a zone of inhibition (an area of no microbial growth) will appear around the well. The size of the zone is proportional to the antimicrobial potency.
-
Reagents and Materials:
-
4-amino-5-pyridin-3-yl-4H-triazole-3-thiol (or analog)
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
-
-
Procedure:
-
Prepare sterile agar plates.
-
Prepare a standardized inoculum of the test microorganism.
-
Spread the inoculum uniformly over the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the test compound solution to each well.
-
A control well containing only the solvent can be included.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
-
Visualizing Experimental Workflows and Pathways
To ensure clarity and reproducibility, it is often helpful to visualize experimental workflows and the potential mechanisms of action of the compounds under investigation.
Caption: Workflow for assessing biological assay reproducibility.
References
A Comparative Guide to the Synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical step. This guide provides a comparative analysis of established methods for the synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, a molecule of interest for its potential pharmacological activities. The comparison focuses on reaction conditions, yields, and procedural complexities, supported by detailed experimental protocols and workflow visualizations.
Comparison of Synthesis Methods
The synthesis of 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is predominantly achieved through a two-step process commencing from a nicotinic acid derivative. Variations of this method, including conventional heating and microwave-assisted techniques, offer different advantages in terms of reaction time and efficiency.
| Parameter | Method 1: Conventional Reflux | Method 2: Microwave-Assisted Synthesis |
| Starting Material | 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol | Isonicotinic acid hydrazide, KOH, CS₂ (for pyridin-4-yl analogue) |
| Key Reagents | Hydrazine hydrate, Ethanol | Hydrazine hydrate, solid support |
| Reaction Time | 12 hours | Described as "rapid" |
| Temperature | Reflux | Microwave irradiation |
| Yield | 78%[1] | Not explicitly stated for pyridin-3-yl isomer |
| Product Isolation | Acidification, filtration, recrystallization[1] | Not detailed in snippets |
Experimental Protocols
Method 1: Synthesis via 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol Intermediate
This method involves the conversion of a pre-synthesized oxadiazole intermediate to the desired triazole.
Step A: Preparation of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
While the direct synthesis of the pyridin-3-yl oxadiazole is not detailed in the provided results, a general procedure for analogous compounds involves refluxing the corresponding acid hydrazide (nicotinic acid hydrazide) with carbon disulfide and potassium hydroxide in ethanol for 10-12 hours.[2]
Step B: Preparation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
To a 250 mL round-bottom flask, add 8.75 g (55.8 mmol) of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, 20.95 g (334.8 mmol) of 80% hydrazine hydrate, and 100 mL of absolute ethanol.[1]
-
Heat the mixture to reflux and maintain for 12 hours.[1]
-
After cooling to room temperature, remove the solvent by rotary evaporation.[1]
-
To the residue, add an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2.[1]
-
Stir the mixture at room temperature for 30 minutes.[1]
-
Filter the resulting solid, recrystallize from ethanol, and dry to obtain the final product.[1]
Expected Yield: 8.41 g (78%) of a white solid.[1]
Synthesis Workflow Visualizations
The following diagrams illustrate the chemical transformations involved in the primary synthesis routes.
Caption: Conventional two-step synthesis of the target compound.
Caption: Microwave-assisted synthesis workflow for the pyridin-4-yl analogue.
References
A Comparative Guide to the Biological Activity of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol: An In Vitro Perspective and In Vivo Outlook
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported biological activities of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol. While extensive in vitro data highlights its potential as an antimicrobial and antifungal agent, a notable gap exists in the publicly available literature regarding its in vivo efficacy. This guide summarizes the existing in vitro findings, outlines common in vivo experimental protocols for similar compounds, and presents data for structurally related analogs to offer a contextual outlook on its potential in vivo performance.
In Vitro Activity of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its Derivatives
The core compound, 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol, and its derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties in various studies. The primary method for assessing in vitro activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Antibacterial and Antifungal Screening
Numerous studies have demonstrated the in vitro efficacy of Schiff bases and other derivatives of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol against a range of pathogenic bacteria and fungi. These derivatives often show enhanced activity compared to the parent compound.
Table 1: Summary of In Vitro Antimicrobial Activity of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| 4c | 4-hydroxybenzylideneamino | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 20 | [1] | ||
| 4e | 4-bromobenzylideneamino | Escherichia coli | 25 | [1] |
| Salmonella typhi | 31 | [1] | ||
| Candida albicans | 24 | [1] | ||
| Aspergillus niger | 32 | [1] |
Note: The data presented is for a closely related isomer, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, as specific data for the pyridin-3-yl isomer was limited in the search results.
Experimental Protocols
Synthesis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol
The synthesis of the target compound is a multi-step process, typically starting from nicotinic acid or its derivatives.
General Synthetic Pathway:
Caption: General synthetic route for 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol.
Detailed Methodology:
-
Preparation of Nicotinohydrazide: Nicotinic acid is esterified and then treated with hydrazine hydrate to yield nicotinohydrazide.
-
Formation of Potassium 3-nicotinoyldithiocarbazinate: Nicotinohydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol.
-
Cyclization to 1,3,4-oxadiazole: The resulting potassium salt is refluxed to yield 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol.
-
Formation of the Triazole Ring: The oxadiazole derivative is then treated with hydrazine hydrate to yield the final product, 4-amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
References
Comparative Analysis of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol: A Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol, focusing on its proposed mechanism of action, in vitro activity, and a comparison with established antimicrobial agents. While experimental validation is ongoing, computational studies strongly suggest that this compound and its derivatives may act by inhibiting bacterial DNA gyrase, a crucial enzyme for DNA replication.
In Silico Analysis: A Putative Mechanism of Action
Molecular docking studies have identified bacterial DNA gyrase as a potential target for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. DNA gyrase, a type II topoisomerase, is essential for maintaining DNA topology during replication and is a validated target for antibacterial drugs, including fluoroquinolones.
The proposed mechanism involves the binding of the triazole thiol scaffold within the ATP-binding site of the GyrB subunit of DNA gyrase. This binding is thought to prevent the conformational changes necessary for enzyme function, ultimately leading to the inhibition of DNA supercoiling and bacterial cell death.
dot
Caption: Proposed mechanism of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol targeting DNA gyrase.
Comparative In Silico Docking Data
The following table summarizes the in silico docking results of a representative 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative against E. coli DNA gyrase B, compared to the known inhibitor, novobiocin.
| Compound | Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | E. coli DNA Gyrase B | 1KZN | -7.8 | Asp73, Asn46, Gly77, Arg136[1] |
| Novobiocin (Reference) | E. coli DNA Gyrase B | 1KZN | -9.2 | Asp73, Asn46, Glu50, Gly77, Arg136 |
Note: The data for the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative is based on a representative compound from a molecular docking study.[1] The binding energy and interacting residues for the specific pyridin-3-yl derivative may vary.
In Vitro Antimicrobial Activity
Several studies have evaluated the in vitro antimicrobial activity of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its derivatives against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 16 | Candida albicans | 24 |
| Bacillus subtilis | 20 | Aspergillus niger | 32 | |
| Escherichia coli | 25 | |||
| Salmonella typhi | 31 |
Note: The data presented is for the pyridin-4-yl isomer and its derivatives, as detailed in the cited literature.[2] Activities for the pyridin-3-yl isomer are expected to be in a similar range.
Experimental Protocols
To experimentally validate the proposed mechanism of action, a DNA gyrase supercoiling inhibition assay can be performed.
Objective: To determine the in vitro inhibitory effect of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
Test compound (4-amino-5-pyridin-3-yl-4H-triazole-3-thiol) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)
-
Negative control (solvent vehicle)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or controls.
-
Add DNA gyrase to each reaction mixture to initiate the supercoiling reaction.
-
Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (containing SDS and EDTA).
-
Add loading dye to each sample and load onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Analyze the results by comparing the amount of supercoiled DNA in the presence of the test compound to the positive and negative controls. Inhibition is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band.
dot
References
Benchmarking 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its Derivatives Against Standard Antimicrobials: A Comparative Guide
This guide provides a comparative analysis of the antimicrobial performance of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol and its related derivatives against a panel of pathogenic bacteria and fungi. The data presented is compiled from various research studies to offer a benchmark against established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of novel synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of various 1,2,4-triazole derivatives, including those structurally related to 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol, against several microbial strains. For comparison, the MIC values of standard antimicrobial drugs tested in the same studies are included.
Table 1: Antibacterial Activity of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives [1]
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria |
| S. aureus (μg/mL) | B. subtilis (μg/mL) | |
| 4c | 16 | 20 |
| 4e | - | - |
| 4a & 4b | Good Activity | Good Activity |
| 4e & 4f | Poor Activity | Poor Activity |
Note: Specific MIC values for compounds 4a, 4b, 4e, and 4f against all strains were not detailed in the source material, only qualitative descriptions of their activity were provided.
Table 2: Antifungal Activity of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Derivatives [1]
| Compound | Fungi |
| C. albicans (μg/mL) | |
| 4e | 24 |
Table 3: Comparative Antibacterial Activity of other 1,2,4-Triazole Derivatives [2]
| Compound/Drug | S. aureus (mM) | S. pyogenes (mM) |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | 0.264 | 0.132 |
| Ampicillin | 0.264 | - |
| Chloramphenicol | - | 0.132 |
Experimental Protocols
The following methodologies are based on standard antimicrobial susceptibility testing protocols as described in the cited literature.[1][3][4][5]
In-Vitro Antibacterial Activity Assessment
The antibacterial activity of the synthesized compounds was determined using the agar-well diffusion method or a serial dilution method to find the Minimum Inhibitory Concentration (MIC).
-
Media Preparation: A suitable growth medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and a standardized suspension is prepared to achieve a concentration of approximately 10^5 CFU/mL.
-
Agar-Well Diffusion Method:
-
The standardized bacterial suspension is uniformly spread over the surface of the agar plates.
-
Wells are created in the agar using a sterile borer.
-
A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells.
-
The plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well is measured.
-
-
Serial Dilution Method (for MIC determination):
-
A series of twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.
-
In-Vitro Antifungal Activity Assessment
Similar to the antibacterial testing, the antifungal activity is evaluated by determining the MIC.
-
Media and Inoculum: A suitable medium for fungal growth, such as potato dextrose agar, is used. Fungal suspensions are prepared to a concentration of 10^5 CFU/mL.
-
Procedure: The plates are incubated at 25°C for 72 hours, and the MICs are determined.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and antimicrobial evaluation of the triazole derivatives.
Caption: Synthesis pathway for 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols.[1]
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Conclusion
The presented data indicates that derivatives of 4-amino-5-pyridin-3-yl-4H-triazole-3-thiol exhibit promising antimicrobial activities against a range of pathogenic bacteria and fungi.[1][2] Notably, some of these compounds have shown efficacy comparable or superior to standard antibiotics like ampicillin and chloramphenicol against specific bacterial strains.[2][3] The 1,2,4-triazole scaffold continues to be a valuable pharmacophore in the development of new antimicrobial agents.[6] Further research, including toxicity studies and in-vivo efficacy evaluations, is warranted to explore the full therapeutic potential of these compounds.
References
- 1. connectjournals.com [connectjournals.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Amino-5-pyridin-3-yl-4H-triazole-3-thiol: A Comprehensive Guide
Proper Disposal of 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol, ensuring laboratory safety and environmental responsibility.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol with care, recognizing its potential hazards. Based on data for structurally similar compounds, this chemical should be treated as hazardous waste.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, butyl rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors. |
In Case of a Spill:
-
Evacuate the immediate area.
-
Ventilate the space.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The proper disposal of 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol waste must comply with all local, state, and federal regulations. This compound must be treated as hazardous chemical waste.
1. Waste Identification and Segregation:
-
All waste containing 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][4][5]
-
Crucially, do not mix this waste with other incompatible waste streams. Keep it separate from strong oxidizing agents and acids.[2][5]
2. Waste Collection and Containment:
-
Collect all solid and liquid waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2][5] The original container is often the best choice for storing the waste.
-
Containers should be in good condition, free of leaks, and made of a material compatible with the chemical.[6]
-
Ensure the container is kept tightly closed except when adding waste.[5]
3. Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol," and indicate the associated hazards (e.g., Toxic, Irritant).[2]
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][3][6] This area should be at or near the point of waste generation.[3]
4. Final Disposal:
Experimental Protocol: Neutralization of Thiol Odor (Optional)
For laboratories equipped and authorized to perform chemical neutralization of odorous thiols, a bleach (sodium hypochlorite) solution can be used to oxidize the thiol group. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.[7]
-
In a suitably sized flask equipped with a stirrer, place a 5.25% sodium hypochlorite solution (commercial bleach).
-
Slowly add the thiol-containing waste to the stirred bleach solution. The reaction can be exothermic, so the addition rate should be controlled to manage the temperature.
-
If the reaction does not begin spontaneously, gentle warming to approximately 50°C may be necessary.
-
Once the reaction is complete, the resulting solution should be neutralized and disposed of as aqueous chemical waste, following institutional protocols.[7]
Disposal Workflow and Decision Process
The following diagrams illustrate the logical flow for the proper disposal of 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol.
Caption: A workflow for the proper disposal of chemical waste.
Caption: Decision tree for laboratory waste segregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Essential Safety and Operational Guide for 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][4] As a thiol-containing compound, it is also likely to have a strong, unpleasant odor.[5]
Personal Protective Equipment (PPE)
Stringent adherence to PPE protocols is mandatory when handling this chemical. The following table summarizes the required equipment for various laboratory operations.
| Operation | Potential Hazards | Required PPE |
| Weighing and Aliquoting (Solid) | Inhalation of dust, skin and eye contact. | - Nitrile or neoprene gloves- Chemical splash goggles or safety glasses with side shields- Lab coat- NIOSH/MSHA approved respirator (e.g., N95 dust mask)[4][5] |
| Solution Preparation and Transfers | Skin and eye contact with splashes, inhalation of vapors. | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood[5][6] |
| Running Reactions | Skin and eye contact with splashes, inhalation of vapors, potential for unexpected reactions. | - Nitrile or neoprene gloves- Chemical splash goggles and a face shield- Lab coat- Work in a certified chemical fume hood[5][6] |
| Work-up and Purification | Skin and eye contact with splashes, inhalation of vapors. | - Nitrile or neoprene gloves- Chemical splash goggles- Lab coat- Work in a certified chemical fume hood[5][6] |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls: All work involving 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5] An eyewash station and a safety shower must be readily accessible.[1][5][7]
Handling Procedures:
-
Avoid all direct contact with the chemical. Avoid contact with eyes, skin, and clothing.[1][6]
-
Ensure adequate ventilation at all times.[1]
Spill Management:
-
Small Spills: Trained personnel wearing appropriate PPE should use an inert absorbent material to contain the spill. The contaminated absorbent material must be placed in a sealed, labeled container for hazardous waste disposal.[5][8]
-
Large Spills: Evacuate the immediate area and contact your institution's environmental health and safety department without delay.[5]
Disposal Plan:
| Waste Type | Disposal Protocol |
| Contaminated Glassware | 1. Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) inside the chemical fume hood. Collect the rinse as hazardous liquid waste.[5]2. Immerse the rinsed glassware in a freshly prepared 10% bleach solution for at least 24 hours to oxidize the thiol group.[5][8][9]3. After decontamination, wash the glassware with soap and water as usual. |
| Solid Waste (e.g., contaminated filter paper, weighing boats) | Place in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as chemical hazardous waste according to your institution's guidelines.[5] |
| Liquid Waste (e.g., reaction mixtures, solvent rinses) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. Dispose of as chemical hazardous waste.[5] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of in a designated hazardous waste container.[5] |
Workflow and Safety Procedures
The following diagram outlines the standard workflow for handling 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol, emphasizing critical safety checkpoints.
Caption: Workflow for handling 4-Amino-5-pyridin-3-yl-4H-[1][2][3]triazole-3-thiol.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 4-AMINO-5-(4-PYRIDYL)-4 H-1,2,4-TRIAZOLE-3-THIOL - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. How To [chem.rochester.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
